Product packaging for N-(2-aminoethyl)-2-hydroxybenzamide(Cat. No.:CAS No. 36288-93-4)

N-(2-aminoethyl)-2-hydroxybenzamide

Cat. No.: B3132048
CAS No.: 36288-93-4
M. Wt: 180.2 g/mol
InChI Key: MJPIALJMHRDNQD-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B3132048 N-(2-aminoethyl)-2-hydroxybenzamide CAS No. 36288-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPIALJMHRDNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-aminoethyl)-2-hydroxybenzamide, a salicylamide derivative of interest to researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol, methods for purification, and a complete guide to its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the aminolysis of a salicylic acid ester, such as methyl salicylate, with ethylenediamine. A key challenge in this synthesis is the potential for the formation of the di-substituted byproduct, N,N'-bis(2-hydroxybenzoyl)ethane-1,2-diamine. To favor the formation of the desired mono-substituted product, a significant excess of ethylenediamine is utilized.

Proposed Synthetic Route

The reaction proceeds via a nucleophilic acyl substitution where the primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of methyl salicylate, leading to the displacement of the methoxy group and the formation of the amide bond.

Synthesis_Route cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct MS Methyl Salicylate Product This compound MS->Product Nucleophilic Acyl Substitution EDA Ethylenediamine (excess) EDA->Product Methanol Methanol

Caption: Proposed synthetic route for this compound.

Experimental Protocol

Materials:

  • Methyl salicylate

  • Ethylenediamine

  • Methanol

  • Toluene

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for purification)

  • Sodium hydroxide (for purification)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate (1 equivalent) in a minimal amount of methanol.

  • Addition of Ethylenediamine: While stirring, add a large excess of ethylenediamine (10-20 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in toluene and wash with deionized water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a dilute aqueous solution of hydrochloric acid. The aqueous layer, containing the protonated product, is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is subsequently basified with a sodium hydroxide solution to precipitate the pure product, which can then be filtered, washed with water, and dried.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The expected chemical shifts are summarized below.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons6.8 - 7.8Multiplet4HAr-H
Amide Proton8.0 - 8.5Broad Singlet1H-C(O)NH-
Methylene Protons~3.4Triplet2H-NH-CH₂-
Methylene Protons~2.8Triplet2H-CH₂-NH₂
Amine Protons1.5 - 2.5Broad Singlet2H-NH₂
Phenolic Proton12.0 - 13.0Singlet1HAr-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon168 - 172-C=O
Aromatic Carbons115 - 160Ar-C
Methylene Carbon~42-NH-CH₂-
Methylene Carbon~40-CH₂-NH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H Stretch (Phenol)3200 - 3600 (broad)
N-H Stretch (Amine)3300 - 3500 (medium)
N-H Stretch (Amide)3100 - 3300 (medium)
C-H Stretch (Aromatic)3000 - 3100 (weak)
C=O Stretch (Amide I)1630 - 1680 (strong)
N-H Bend (Amide II)1510 - 1570 (medium)
C=C Stretch (Aromatic)1450 - 1600 (medium)
C-N Stretch1200 - 1350 (medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion Expected m/z Description
[M+H]⁺181.10Molecular ion peak (protonated)
163.09Loss of NH₃
121.04Cleavage of the ethylamino group (C₇H₅O₂⁺)
93.03Further fragmentation of the benzoyl moiety (C₆H₅O⁺)
44.05Fragment corresponding to the ethylamino group (C₂H₆N⁺)
Elemental Analysis

Elemental analysis can be used to determine the empirical formula of the synthesized compound.

Element Theoretical %
Carbon (C)59.99
Hydrogen (H)6.71
Nitrogen (N)15.55
Oxygen (O)17.75

Experimental and Logical Workflows

The overall process from synthesis to characterization can be visualized as a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Final Product Reactants Methyl Salicylate + Ethylenediamine Reaction Reflux Reactants->Reaction Workup Solvent Removal & Work-up Reaction->Workup Purification Column Chromatography or Acid-Base Extraction Workup->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA FinalProduct Pure N-(2-aminoethyl)- 2-hydroxybenzamide

Caption: Workflow for the synthesis and characterization of the target compound.

As there is no specific signaling pathway documented for this compound in the current literature, a diagram illustrating its biological interactions cannot be provided at this time. Further research into its pharmacological properties would be necessary to elucidate any such pathways.

An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2-aminoethyl)-2-hydroxybenzamide, a molecule of interest in chemical and pharmaceutical research. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity

This compound is a derivative of salicylic acid, characterized by an aminoethyl amide substituent at the carboxyl group of the 2-hydroxybenzoic acid backbone.

IdentifierValue
IUPAC Name This compound
CAS Number 36288-93-4
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCN)O
InChI Key UKTLWMQAFZSILY-UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical data for this compound. Due to a lack of extensive experimental studies on this specific molecule, some properties are provided as computationally predicted values.

Experimental Data

Currently, there is a limited amount of publicly available, experimentally determined physicochemical data for this compound.

PropertyValueSource
Physical Form Solid (predicted)General knowledge of similar compounds
Computed Physicochemical Properties

The following properties have been calculated using computational models and provide valuable estimations in the absence of experimental data.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 75.35 ŲChemScene
logP (Octanol-Water Partition Coefficient) 0.0807ChemScene
Hydrogen Bond Donors 3ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 3ChemScene

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block or oil bath of the melting point apparatus.

  • Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

  • Weigh a precise amount of this compound (e.g., 1-10 mg) and place it into a test tube.

  • Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, the solubility can be quantified by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Property Determination solubility Solubility Profiling purification->solubility Property Determination pka pKa Determination purification->pka Property Determination logp logP Determination purification->logp Property Determination nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Structural Confirmation ftir FTIR Spectroscopy purification->ftir Structural Confirmation

Experimental workflow for physicochemical characterization.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. The provided protocols are general and may require optimization for the specific compound of interest.

Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, N-(2-aminoethyl)-2-hydroxybenzamide, is a compound with limited publicly available research on its specific biological activities. Therefore, this document provides an in-depth analysis of the well-established mechanisms of action of its core chemical class, the salicylamides. The information presented herein is intended to serve as a foundational guide for prospective research and development, postulating the likely therapeutic activities of this compound based on the extensive data available for its structural analogs.

Introduction: The Salicylamide Scaffold and its Therapeutic Promise

This compound belongs to the salicylamide class of compounds, which are characterized by a 2-hydroxybenzamide core structure. Salicylamides, including the parent compound salicylamide itself, have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, recent and ongoing research has unveiled a much broader spectrum of biological activities for salicylamide derivatives, positioning them as promising candidates for antiviral, anticancer, and antimicrobial therapies.

Prominent members of the salicylamide family, such as niclosamide and nitazoxanide, have demonstrated potent and diverse mechanisms of action, including the modulation of critical cellular signaling pathways like Wnt/β-catenin, STAT3, and NF-κB[2]. The structural modification of the salicylamide scaffold, as seen in this compound through the addition of a 2-aminoethyl group, presents an intriguing avenue for the development of novel therapeutics with potentially enhanced or unique pharmacological profiles. This guide will explore the established mechanisms of action of key salicylamide derivatives to build a comprehensive picture of the likely biological functions of this compound.

Presumed Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action of this compound can be postulated to fall into three primary categories: antiviral, anticancer, and anti-inflammatory.

Antiviral Activity

Salicylamide derivatives have emerged as potent inhibitors of a wide range of viruses, including Hepatitis B Virus (HBV), coronaviruses, and influenza viruses[2][3][4][5][6]. The antiviral mechanisms are often multifaceted, targeting various stages of the viral life cycle.

2.1.1 Inhibition of Hepatitis B Virus (HBV) Replication

Several salicylamide derivatives have been shown to effectively suppress HBV replication. Mechanistic studies suggest that these compounds can interfere with key viral processes[3][7]. A plausible mechanism of action for this compound in the context of HBV is the disruption of viral capsid formation and the impairment of HBV core protein (HBc) expression[3][7].

HBV_Inhibition cluster_virus HBV Life Cycle Viral Entry Viral Entry cccDNA Formation cccDNA Formation Viral Entry->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Translation Translation Transcription->Translation Capsid Assembly Capsid Assembly Translation->Capsid Assembly HBc Expression HBc Expression Translation->HBc Expression Virion Release Virion Release Capsid Assembly->Virion Release This compound This compound This compound->Capsid Assembly Disrupts This compound->HBc Expression Inhibits

Figure 1: Postulated Inhibition of HBV Replication.

2.1.2 Modulation of Host Signaling Pathways

A key antiviral strategy of salicylamides, particularly the well-studied derivative niclosamide, is the modulation of host cellular signaling pathways that are often hijacked by viruses for their replication and propagation. These pathways include Wnt/β-catenin, STAT3, and NF-κB[2].

  • Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6[8][9].

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dsh Dsh Frizzled->Dsh LRP6->Dsh GSK3b/Axin/APC GSK3β/Axin/APC Complex Dsh->GSK3b/Axin/APC beta-catenin β-catenin GSK3b/Axin/APC->beta-catenin Phosphorylates for Degradation Degradation Degradation beta-catenin->Degradation Nucleus Nucleus beta-catenin->Nucleus TCF/LEF TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Salicylamide Derivative Salicylamide Derivative Salicylamide Derivative->LRP6 Promotes Degradation

Figure 2: Inhibition of the Wnt/β-catenin Signaling Pathway.
  • STAT3 Pathway: Salicylamides can inhibit the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell survival, which is activated by numerous viruses.

  • NF-κB Pathway: The NF-κB signaling pathway, a central regulator of the inflammatory response, is another target of salicylamide derivatives.

Anticancer Activity

The anticancer properties of salicylamide derivatives are increasingly being recognized, with several mechanisms of action being elucidated.

2.2.1 Histone Deacetylase (HDAC) Inhibition

A significant anticancer mechanism for some benzamide derivatives is the inhibition of histone deacetylases (HDACs)[10][11]. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

HDAC_Inhibition Salicylamide Derivative Salicylamide Derivative HDAC HDAC Salicylamide Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes

Figure 3: Mechanism of HDAC Inhibition by Salicylamide Derivatives.
Anti-inflammatory Activity

The foundational mechanism of action for salicylamide is its anti-inflammatory effect, which it shares with other NSAIDs.

2.3.1 Cyclooxygenase (COX) Inhibition

Salicylamide exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2[1]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Salicylamide Derivative Salicylamide Derivative Salicylamide Derivative->COX-1 / COX-2 Inhibits

Figure 4: Inhibition of Prostaglandin Synthesis via COX Enzymes.

Quantitative Data Summary

As specific quantitative data for this compound is not available, this section presents a summary of the biological activities of representative salicylamide derivatives to provide a benchmark for potential efficacy.

Compound Target/Assay Cell Line IC50 / EC50 Reference
Niclosamide Analog (Compound 56)Anti-HBV ActivityHepG2.2.15IC50 = 0.47 µM[3][7]
Niclosamide Analog (Compound 50)Anti-HBV ActivityHepG2.2.15IC50 = 0.52 µM[3][7]
NiclosamideWnt/β-catenin SignalingHEK293< 1 µM[8][9]
NiclosamideAnticancer ActivityPC-3 (Prostate)< 1 µM[8][9]
NiclosamideAnticancer ActivityDU145 (Prostate)< 1 µM[8][9]
NiclosamideAnticancer ActivityMDA-MB-231 (Breast)< 1 µM[8][9]
NiclosamideAnticancer ActivityT-47D (Breast)< 1 µM[8][9]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1 Inhibition-IC50 = 95.2 nM
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC2 Inhibition-IC50 = 260.7 nM[10]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC3 Inhibition-IC50 = 255.7 nM[10]
O-alkylamino-tethered salicylamide (Compound 30b)Anticancer ActivityMDA-MB-231 (Breast)IC50 = 2.32 µM
O-alkylamino-tethered salicylamide (Compound 30b)Anticancer ActivityMCF-7 (Breast)IC50 = 2.63 µM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the presumed mechanisms of action of this compound.

Antiviral Assay: HBV Replication

HBV_Assay_Workflow Start Start Seed HepG2.2.15 cells Seed HepG2.2.15 cells Start->Seed HepG2.2.15 cells Treat with compound Treat with compound Seed HepG2.2.15 cells->Treat with compound Incubate Incubate Treat with compound->Incubate Collect supernatant Collect supernatant Incubate->Collect supernatant Lyse cells Lyse cells Incubate->Lyse cells Measure HBsAg/HBeAg (ELISA) Measure HBsAg/HBeAg (ELISA) Collect supernatant->Measure HBsAg/HBeAg (ELISA) Extract DNA Extract DNA Lyse cells->Extract DNA Extract protein Extract protein Lyse cells->Extract protein End End Measure HBsAg/HBeAg (ELISA)->End Quantify HBV DNA (qPCR) Quantify HBV DNA (qPCR) Extract DNA->Quantify HBV DNA (qPCR) Quantify HBV DNA (qPCR)->End Analyze HBc (Western Blot) Analyze HBc (Western Blot) Extract protein->Analyze HBc (Western Blot) Analyze HBc (Western Blot)->End

Figure 5: Workflow for Assessing Anti-HBV Activity.

4.1.1 Cell Culture and Treatment:

  • Cell Line: HepG2.2.15 cells, which stably express the HBV genome, are a standard model[13][14].

  • Seeding: Cells are seeded in 96-well or 24-well plates at a density of approximately 4 × 10³ cells per well (for 96-well plates)[13].

  • Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is run in parallel.

4.1.2 Measurement of HBsAg and HBeAg Secretion (ELISA):

  • Sample Collection: After a defined incubation period (e.g., 24, 48, and 72 hours), the cell culture supernatant is collected[13].

  • ELISA: The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercial ELISA kits according to the manufacturer's instructions[13][15][16].

4.1.3 Quantification of Extracellular HBV DNA (qPCR):

  • DNA Extraction: Viral DNA is extracted from the cell culture supernatant using a viral DNA extraction kit or a simplified method like NaOH lysis[17][18].

  • Real-Time PCR (qPCR): The extracted DNA is subjected to qPCR using primers and probes specific for the HBV genome to quantify the number of viral copies[17][18][19][20].

4.1.4 Analysis of Intracellular HBV Core Protein (Western Blot):

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and probed with a primary antibody specific for the HBV core protein (HBc). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence[21][22][23][24][25].

Cellular Signaling Assays

4.2.1 STAT3 Phosphorylation Assay (Western Blot):

  • Cell Treatment and Lysis: Cells are treated with the test compound, with or without a STAT3 activator (e.g., IL-6). Cells are then lysed, and protein concentration is determined.

  • Western Blotting: Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. The ratio of p-STAT3 to total STAT3 is used to determine the effect of the compound on STAT3 activation[3][26][27][28][29].

4.2.2 NF-κB Reporter Assay (Luciferase Assay):

  • Cell Transfection: Cells (e.g., HEK293) are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Lysis: Transfected cells are treated with the test compound and an NF-κB activator (e.g., TNF-α). After incubation, cells are lysed.

  • Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The NF-κB-driven luciferase activity is normalized to the control luciferase activity to account for variations in transfection efficiency and cell viability[2][4][5][6][30][31].

Anticancer Assays

4.3.1 HDAC Activity Assay (Fluorometric):

  • Enzyme Source: The assay can be performed using purified recombinant HDAC enzymes or nuclear extracts from treated cells.

  • Assay Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme source in the presence or absence of the test compound. The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer to produce a fluorescent signal.

  • Measurement: The fluorescence is measured using a microplate reader. The inhibition of HDAC activity is determined by the reduction in fluorescence in the presence of the test compound compared to the vehicle control[32][33][34].

Anti-inflammatory Assay

4.4.1 Cyclooxygenase (COX) Activity Assay:

  • Enzyme Source: Purified COX-1 and COX-2 enzymes are used to assess isoform selectivity.

  • Assay Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.

  • Measurement: The absorbance or fluorescence is measured over time using a microplate reader. The inhibitory effect of the test compound is determined by the decrease in the rate of substrate oxidation[1][11][12][35].

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the salicylamide class of compounds provides a strong foundation for predicting its therapeutic potential. The addition of the 2-aminoethyl group to the salicylamide scaffold may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, altered target selectivity, or a novel mechanism of action.

Future research should focus on the synthesis and in vitro evaluation of this compound in a battery of assays, including those detailed in this guide. Initial screening should encompass its antiviral (particularly against HBV), anticancer (including HDAC inhibition and cytotoxicity against various cancer cell lines), and anti-inflammatory (COX inhibition) activities. Subsequent mechanistic studies should then be undertaken to elucidate the precise molecular targets and signaling pathways modulated by this promising compound. Such a systematic approach will be crucial in determining the therapeutic utility of this compound and its potential for further development as a novel therapeutic agent.

References

Screening for Bioactive Potential: A Technical Guide to N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological activities of N-(2-aminoethyl)-2-hydroxybenzamide and its structural analogs. Geared towards researchers, scientists, and professionals in drug development, this document outlines key screening protocols and summarizes the known quantitative data for closely related compounds, offering a foundational roadmap for future investigations into this chemical scaffold.

While specific biological data for this compound is not extensively available in current literature, the broader class of N-substituted 2-hydroxybenzamides, also known as salicylamides, has demonstrated a wide range of promising biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. This guide details the experimental methodologies to explore these potential therapeutic applications for this compound.

Quantitative Biological Activity of 2-Hydroxybenzamide Derivatives

To provide a comparative baseline for screening this compound, the following tables summarize the reported biological activities of structurally related N-substituted 2-hydroxybenzamide derivatives.

Table 1: Antimicrobial Activity of 2-Hydroxybenzamide Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
N-pyrazinyl-2-hydroxybenzamideMycobacterium tuberculosis H37Rv6.25[1]
SalicylamideNeisseria gonorrhoeae (40 strains)8 - 32[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Ethyl Ester)Gram-positive bacteria2500 - 5000[3][4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Hydrazide)Gram-positive bacteria2500 - 5000[3][4]

Table 2: Anticancer Activity of 2-Hydroxybenzamide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
O-alkylamino-tethered salicylamide (9a)MDA-MB-231 (breast cancer)3.38[5]
O-alkylamino-tethered salicylamide (20b)MDA-MB-231 (breast cancer)5.99[5]
O-alkylamino-tethered salicylamide (20b)MCF-7 (breast cancer)3.08[5]
O-alkylamino-tethered salicylamide (21b)MDA-MB-231 (breast cancer)3.22[5]
O-alkylamino-tethered salicylamide (21b)MCF-7 (breast cancer)1.62[5]
2-hydroxy-N-benzimidazole derivative (10)Various cancer cell lines2.2 - 4.4[6]
2-hydroxy-N-benzimidazole derivative (11)HCT 116 (colon cancer)3.7[6]
2-hydroxy-N-benzimidazole derivative (11)MCF-7 (breast cancer)1.2[6]
2-hydroxy-N-benzimidazole derivative (12)MCF-7 (breast cancer)3.1[6]

Table 3: Anti-inflammatory Activity of 2-Hydroxybenzamide Derivatives

Compound/DerivativeAssayIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Ester)Protease Inhibition0.04 - 0.07[3][4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Hydrazide)Protease Inhibition0.04 - 0.07[3][4]
Acetylsalicylic Acid (Reference)Protease Inhibition0.4051[3][4]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to guide the screening of "this compound".

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Inoculum (0.5 McFarland) C Inoculation of Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubation C->D E Visual Inspection for Bacterial Growth D->E F Determine MIC E->F

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Add MTT Solution B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan (e.g., DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound.

  • Enzyme and Inhibitor Incubation: In a microplate, combine the COX-2 enzyme, heme, and the test compound or a reference inhibitor. Incubate to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the product of the enzymatic reaction. This can be done using various methods, such as colorimetric or fluorometric detection of prostaglandin G2.

  • Inhibition Calculation: Compare the activity of the enzyme in the presence of the test compound to the activity of the untreated enzyme to determine the percent inhibition and subsequently the IC50 value.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: Buffer, Heme, Compound B Incubate COX-2 Enzyme with Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Detect Reaction Product C->D E Calculate Percent Inhibition and IC50 D->E

Workflow for COX-2 Inhibition Assay.

Signaling Pathways and Logical Relationships

The potential mechanisms of action for 2-hydroxybenzamide derivatives are diverse. For instance, their anticancer effects may be linked to the inhibition of signaling pathways like STAT3, which is crucial for cell proliferation and survival.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene Target Gene Expression (Proliferation, Survival) STAT3_active->Gene Inhibitor N-substituted 2-hydroxybenzamide (Potential Inhibitor) Inhibitor->STAT3_active Inhibition

Potential Inhibition of the STAT3 Signaling Pathway.

This guide provides a starting point for the systematic biological evaluation of this compound. The provided protocols and comparative data on related compounds will aid researchers in designing and executing a comprehensive screening cascade to uncover the therapeutic potential of this molecule.

References

Structure-Activity Relationship of N-(2-aminoethyl)-2-hydroxybenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The salicylamide scaffold, characterized by a 2-hydroxybenzamide core, is a versatile pharmacophore that has given rise to a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-aminoethyl)-2-hydroxybenzamide and its analogs, with a focus on anticancer, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Structure: this compound

The fundamental structure consists of a salicylic acid moiety linked to an ethylenediamine group via an amide bond. Modifications to the salicylic ring, the ethylenediamine linker, and the terminal amino group have profound effects on the biological activity of these compounds.

Anticancer Activity

Salicylamide derivatives, including analogs of this compound, have demonstrated significant potential as anticancer agents. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as STAT3 and NF-κB.

Structure-Activity Relationship Summary:
  • Substitution on the Salicylamide Ring: Halogen substitution, particularly chlorine at the 5-position of the salicylic acid ring, is a common feature in potent anticancer salicylamides. This substitution can enhance the compound's ability to inhibit critical signaling pathways.

  • N-Substitution on the Amide: The nature of the substituent on the amide nitrogen plays a crucial role in determining anticancer potency. Bulky aromatic or heteroaromatic groups are often favored. For N-alkylamino-tethered salicylamides, the length and nature of the linker, as well as the terminal amino acid, can significantly impact activity.

  • Phenolic Hydroxyl Group: The 2-hydroxyl group on the benzamide ring is generally considered essential for activity, likely due to its ability to form key hydrogen bonds with target proteins.

Quantitative Data for Anticancer Activity of Salicylamide Derivatives
Compound IDR1 (Salicyl Ring)R2 (Amide N-substituent)Cell LineIC50 (µM)Reference
Niclosamide 5-Cl2-Cl, 4-NO2-phenylVariousVaries[1]
Compound 9a -O-alkylamino with amino acid linkerMDA-MB-2313.38 ± 0.37[2]
Compound 1b 5-nonanoylHMCF-7Reduced viability to 74.01% at 50 nM[3]
Signaling Pathway: STAT3 Inhibition

Several salicylamide derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is aberrantly activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Salicylamide Salicylamide Derivative Salicylamide->JAK Inhibition Salicylamide->STAT3 Inhibition of Phosphorylation NFkB_Modulation Viral_Infection Viral Infection IKK IKK Complex Viral_Infection->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome pIkB->Proteasome Degradation Pro_viral_genes Pro-viral Gene Transcription Nucleus->Pro_viral_genes Salicylamide Salicylamide Derivative Salicylamide->IKK Inhibition Anti_inflammatory_Workflow Enzyme_Assay COX/LOX Enzyme Assays Cell_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) Enzyme_Assay->Cell_Assay Acute_Model Acute Inflammation Model (e.g., Carrageenan-induced paw edema) Cell_Assay->Acute_Model Chronic_Model Chronic Inflammation Model (e.g., Adjuvant-induced arthritis) Acute_Model->Chronic_Model Analgesia_Model Analgesia Model (e.g., Acetic acid-induced writhing) Acute_Model->Analgesia_Model Ulcerogenicity Ulcerogenic Potential Assessment Chronic_Model->Ulcerogenicity Analgesia_Model->Ulcerogenicity Acute_Toxicity Acute Toxicity Study Ulcerogenicity->Acute_Toxicity

References

In Silico Modeling of N-(2-aminoethyl)-2-hydroxybenzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of the novel compound N-(2-aminoethyl)-2-hydroxybenzamide. Due to the limited availability of experimental data for this specific molecule, this document outlines a systematic, computationally-driven approach to predict its biological targets, elucidate potential mechanisms of action, and quantify its binding affinities. The protocols detailed herein are grounded in established computational chemistry and bioinformatics techniques and are designed to serve as a robust framework for the virtual screening and characterization of this compound and its analogs. This guide is intended for researchers and professionals in the fields of computational drug discovery, medicinal chemistry, and molecular modeling.

Introduction

This compound is a derivative of salicylamide, a class of compounds known for a variety of biological activities, including analgesic, antipyretic, and antimicrobial effects. Salicylamides have garnered interest in drug discovery for their potential to interact with a range of biological targets. This guide focuses on a hypothetical in silico investigation of this compound to predict its molecular interactions and guide future experimental validation.

The workflow presented encompasses three key stages:

  • Target Identification and Prediction: Utilizing the chemical structure of this compound to identify potential protein targets.

  • Molecular Docking: Simulating the binding of the compound to the predicted targets to determine preferred binding poses and estimate binding affinities.

  • Molecular Dynamics Simulations: Assessing the stability of the ligand-protein complexes and providing a more detailed view of the dynamic interactions.

This document provides detailed protocols for each stage, enabling researchers to apply these methods to this compound and other novel small molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its drug-like characteristics and for parameterizing the in silico models.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂-
Molecular Weight 180.20 g/mol -
CAS Number 36288-93-4[1]
Topological Polar Surface Area (TPSA) 75.35 Ų-
Predicted LogP 0.0807-
Hydrogen Bond Donors 3-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 3-

Table 1: Physicochemical Properties of this compound. These values are computationally predicted and provide initial insights into the molecule's characteristics.

In Silico Workflow for Interaction Modeling

The proposed in silico workflow provides a structured approach to investigate the interactions of this compound, from target identification to detailed binding analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Pose and Affinity Prediction cluster_2 Phase 3: Dynamic Interaction Analysis A Ligand Structure (this compound) B In Silico Target Fishing (Reverse Screening) A->B Input C Prioritized Target List B->C Output D Molecular Docking C->D Input E Binding Pose Analysis D->E F Binding Affinity Estimation (Scoring Functions) D->F G Molecular Dynamics (MD) Simulation E->G Input F->G Input H Complex Stability Analysis (RMSD, RMSF) G->H I Detailed Interaction Analysis (Hydrogen Bonds, etc.) G->I

Figure 1: In Silico Modeling Workflow. A stepwise process for the computational analysis of this compound interactions.

Experimental Protocols

This section details the methodologies for the in silico experiments proposed in this guide.

Protocol for In Silico Target Fishing

Objective: To identify a list of potential protein targets for this compound using its 2D structure.

Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound in SDF or SMILES format.

    • Generate a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Reverse Screening:

    • Utilize a web-based target prediction server (e.g., SwissTargetPrediction, PharmMapper, TargetNet).

    • Upload the prepared 3D structure of the ligand to the server.

    • Select the appropriate organism (e.g., Homo sapiens).

    • Initiate the reverse screening process. The server will compare the ligand's shape and chemical features against a database of known protein binding sites.

  • Target Prioritization:

    • Analyze the output, which will typically be a list of potential targets ranked by a probability or score.

    • Filter the target list based on biological relevance to potential therapeutic areas of salicylamides (e.g., antimicrobial, antiviral, anti-inflammatory).

    • Cross-reference the predicted targets with literature on salicylamide derivatives to identify common pathways or protein families.

Protocol for Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the prioritized protein targets.

Methodology:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using a molecular docking software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera). This includes:

      • Removing water molecules and other non-essential heteroatoms.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Defining the binding site (grid box) based on the location of a co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound from the target fishing protocol.

    • Define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina or Glide.

    • Set the number of binding modes to generate and the exhaustiveness of the search.

    • The program will generate a set of possible binding poses ranked by their predicted binding affinity (scoring function value).

  • Analysis of Results:

    • Visualize the top-ranked binding poses in the context of the protein's binding site.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

    • Record the predicted binding affinities (e.g., in kcal/mol).

Protocol for Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-protein complex and to analyze the dynamics of their interaction over time.

Methodology:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Use a simulation package like GROMACS or AMBER to prepare the system.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein and ligand (e.g., CHARMM36 for the protein and CGenFF for the ligand).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Equilibrate the system in two phases:

      • NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

      • NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate:

      • Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability.

      • Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

      • Hydrogen bond analysis to monitor the persistence of key interactions over time.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to obtain a more accurate estimate of binding affinity.

Predicted Signaling Pathway Involvement

Based on the known activities of salicylamide derivatives, a potential signaling pathway that this compound might modulate is the NF-κB signaling pathway, which is crucial in inflammation.

G cluster_0 Potential Inhibition by this compound cluster_1 NF-κB Signaling Pathway Compound This compound IKK IKK Complex Compound->IKK Inhibits (?) IKK_active Active IKK Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK_active IkB IκBα IKK_active->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates

Figure 2: Hypothetical Modulation of the NF-κB Pathway. Proposed inhibitory action of this compound on a key inflammatory signaling cascade.

Quantitative Data Summary

As this is a prospective in silico study, no experimental quantitative data is available. The expected outputs from the proposed workflow are summarized in Table 2.

ParameterPredicted Value Range (Example)Method
Binding Affinity (Docking Score) -5 to -10 kcal/molMolecular Docking (e.g., AutoDock Vina)
Binding Free Energy (MM/PBSA) -20 to -60 kcal/molMolecular Dynamics with MM/PBSA
RMSD of Ligand 1-3 ÅMolecular Dynamics Simulation

Table 2: Anticipated Quantitative Outputs from In Silico Modeling. These parameters provide a quantitative basis for assessing the potential of this compound as a bioactive compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the characterization of this compound. By employing a multi-step computational workflow, it is possible to generate testable hypotheses regarding its biological targets, binding modes, and potential mechanisms of action. The detailed protocols provided herein serve as a valuable resource for researchers initiating the investigation of novel small molecules in the absence of extensive experimental data. The findings from these in silico studies will be instrumental in guiding future experimental validation, including in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process.

References

The Strategic Deployment of N-(2-aminoethyl)-2-hydroxybenzamide in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology in the generation of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. The 2-hydroxybenzamide (salicylamide) scaffold is a well-recognized pharmacophore present in a range of biologically active compounds, exhibiting properties from analgesic to antiviral and anticancer. This technical guide focuses on the potential of N-(2-aminoethyl)-2-hydroxybenzamide as a versatile fragment for drug design, exploring its synthesis, physicochemical properties, and its application in modern screening and design workflows.

While direct biological data for this compound is not extensively available in public literature, its constituent parts—the salicylamide head and the ethylenediamine linker—are common motifs in medicinal chemistry. This guide will, therefore, leverage data from closely related analogues to illustrate the potential of this fragment and provide detailed experimental protocols for its use in a drug discovery campaign.

Physicochemical Properties of the Core Fragment

This compound is a small molecule that adheres well to the "Rule of Three," a common guideline for fragment library composition. Its properties make it an excellent starting point for an FBDD campaign.

PropertyValue (Predicted/Approximate)Significance in FBDD
Molecular Weight ~180.2 g/mol Well within the typical fragment range (<300 Da), ensuring higher probability of fitting into small pockets on a protein target.
logP ~0.5 - 1.5Indicates a favorable balance of hydrophilicity and hydrophobicity, suggesting reasonable aqueous solubility while retaining the ability to engage in hydrophobic interactions.
Hydrogen Bond Donors 3 (phenol OH, amide NH, amine NH2)Provides multiple points for directed hydrogen bonding interactions with a target protein, a key feature of the salicylamide pharmacophore.
Hydrogen Bond Acceptors 3 (carbonyl O, phenol OH, amine N)Offers additional opportunities for forming a stable binding network with the target.
Rotatable Bonds 4A limited number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through the amidation of a salicylic acid derivative with a protected ethylenediamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Boc-protection of Ethylenediamine

  • Dissolve ethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of Di-tert-butyl dicarbonate (Boc)2O dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting mono-Boc-protected ethylenediamine by column chromatography.

Step 2: Amide Coupling and Deprotection

  • Dissolve salicylic acid in a suitable solvent like DCM or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add one equivalent of the mono-Boc-protected ethylenediamine from Step 1.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the coupling is complete, wash the reaction mixture with aqueous solutions of dilute HCl, NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the Boc-protected product by column chromatography.

  • Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or in 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Concentrate the mixture under reduced pressure to yield the final product, this compound, typically as a salt.

A generalized workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis Workflow SA Salicylic Acid Boc_product Boc-protected Product SA->Boc_product EDC, HOBt, Boc-EDA EDA Ethylenediamine Boc_EDA Mono-Boc-EDA EDA->Boc_EDA (Boc)2O Final_Product This compound Boc_product->Final_Product TFA or HCl

A proposed synthetic workflow for this compound.

Biological Activities of Related Salicylamide Derivatives

While specific data for the title fragment is sparse, numerous N-substituted salicylamide derivatives have shown significant biological activity. These analogues provide a strong rationale for the utility of the this compound fragment, which can serve as a foundational scaffold for optimization toward these and other targets.

Derivative ClassTarget/ActivityReported Potency (IC50/EC50)Reference
O-alkylamino-tethered salicylamidesSTAT3 Inhibition (Anticancer)1-10 µM[1]
Salicylamide derivativesHepatitis B Virus (HBV) Inhibition0.47 - 0.52 µM[2]
5-Alkyl-2-hydroxybenzamidesAnti-estrogenic Activity94% inhibition (in vivo)[3]
N-heterocyclic salicylamidesAnalgesic & Anti-inflammatoryMore effective than salicylamide[4]

These examples demonstrate that the salicylamide core is a versatile starting point for developing inhibitors for a range of protein targets. The N-(2-aminoethyl) linker provides a key vector for chemical elaboration, allowing medicinal chemists to "grow" the fragment into more complex and potent molecules.

Fragment-Based Drug Design Workflow

The integration of this compound into an FBDD campaign follows a structured, multi-stage process. This workflow is designed to identify and validate fragment binding, and then to elaborate the initial hit into a potent lead compound.

G cluster_workflow FBDD Workflow lib Fragment Library (including title compound) screen Primary Screening (SPR, NMR, or Thermal Shift) lib->screen hit_val Hit Validation (Orthogonal Assay, e.g., ITC) screen->hit_val Identify Hits struct_biol Structural Biology (X-ray Crystallography, Cryo-EM) hit_val->struct_biol Confirm Binding synthesis Analogue Synthesis (Fragment Growing/Linking) struct_biol->synthesis Binding Mode Analysis sar SAR Generation (Potency & Property Testing) synthesis->sar Test New Compounds sar->synthesis Design Next Cycle lead_opt Lead Optimization sar->lead_opt

A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols for Fragment Screening

The detection of weak-binding fragments requires highly sensitive biophysical techniques. The following are detailed protocols for three common methods.

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for high-throughput fragment screening.[5][6][7][8]

Methodology:

  • Protein Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • System Preparation: Equilibrate the system with a running buffer (e.g., PBS with 0.05% P20 and 1-5% DMSO). The DMSO concentration in the running buffer must precisely match that of the fragment solutions to minimize bulk refractive index mismatches.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the binding response in real-time. A response significantly higher in the active cell compared to the reference cell indicates a potential hit.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified based on a response threshold determined from the distribution of responses of the entire library.

NMR Spectroscopy for Hit Validation and Binding Site Mapping

NMR spectroscopy is a powerful tool for confirming fragment binding and identifying the location of the binding site on the protein. Protein-observed 2D 1H-15N HSQC experiments are commonly used.[9][10][11][12]

Methodology:

  • Protein Preparation: Prepare a solution of uniformly 15N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

  • Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair.

  • Titration:

    • Add a small aliquot of a concentrated stock solution of the fragment hit (e.g., this compound in d6-DMSO) to the protein sample.

    • Acquire another 2D 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra with and without the fragment.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) or significant line broadening of specific peaks in the protein spectrum.

    • By mapping the perturbed residues onto the 3D structure of the protein, the binding site can be identified.

    • A full titration with multiple fragment concentrations can be performed to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[13][14][15][16][17]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the sample cell.

    • Prepare a solution of the fragment (typically 10-20 times the protein concentration) in the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

    • For very weak fragments, a displacement ITC assay may be required, where the fragment displaces a known, higher-affinity ligand.

Potential Signaling Pathway Involvement

Given that derivatives of the salicylamide scaffold have been shown to inhibit the STAT3 signaling pathway, it is plausible that optimized compounds derived from this compound could target this critical oncogenic pathway.[18]

G cluster_pathway Hypothetical STAT3 Inhibition Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Anti-apoptosis) nucleus->gene inhibitor Salicylamide Derivative (from fragment) inhibitor->stat3 Inhibits Phosphorylation

Hypothesized mechanism of action for a salicylamide derivative targeting STAT3.

Conclusion

This compound represents a high-potential, yet underexplored, fragment for drug discovery. Its simple structure, favorable physicochemical properties, and the proven track record of the broader salicylamide class make it an attractive starting point for FBDD campaigns. The primary amino group provides a readily accessible vector for synthetic elaboration, enabling fragment "growing" strategies to rapidly increase potency and selectivity. By employing sensitive biophysical screening techniques and a structure-guided design approach, this fragment can serve as a valuable seed for the development of novel therapeutics against a range of challenging biological targets. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin exploring the utility of this promising chemical scaffold.

References

A Technical Guide to N-(2-aminoethyl)-2-hydroxybenzamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Scope and Findings: This technical guide was initially aimed at exploring the discovery of "N-(2-aminoethyl)-2-hydroxybenzamide" in natural products. However, a comprehensive review of the scientific literature indicates that this compound is not a known natural product. Instead, it belongs to the broader class of synthetic 2-hydroxybenzamide (salicylamide) derivatives, which are the subject of extensive research in medicinal chemistry due to their diverse biological activities. This guide, therefore, focuses on the synthesis, quantitative biological data, and relevant experimental protocols for N-substituted 2-hydroxybenzamides, with a particular emphasis on their potential as therapeutic agents.

Synthesis of N-Substituted 2-Hydroxybenzamides

The synthesis of N-substituted 2-hydroxybenzamides typically involves the coupling of a salicylic acid derivative with a primary or secondary amine. Several methods have been reported, with the "salol reaction" being a classic approach. This involves heating phenyl salicylate with an amine.[1]

A more contemporary and versatile method involves the activation of the carboxylic acid group of salicylic acid followed by amidation.

General Synthetic Protocol: Amide Coupling

A common and effective method for synthesizing N-substituted 2-hydroxybenzamides is through a peptide coupling reaction. This involves activating the carboxylic acid of a protected salicylic acid (e.g., O-acetylsalicylic acid) and then reacting it with the desired amine.

Experimental Protocol: Synthesis of a Representative N-substituted 2-hydroxybenzamide

This protocol is a generalized procedure based on common amide coupling techniques.

  • Protection of Salicylic Acid: Acetylate the hydroxyl group of salicylic acid using acetic anhydride in the presence of a catalyst (e.g., a few drops of sulfuric acid) to form O-acetylsalicylic acid (aspirin). This prevents side reactions.

  • Activation of the Carboxylic Acid: Dissolve O-acetylsalicylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) along with an activator such as 1-hydroxybenzotriazole (HOBt). Stir the mixture at 0°C for 30 minutes.

  • Amine Coupling: To the activated acid solution, add the desired amine (e.g., ethylenediamine for the synthesis of a precursor to this compound, which would require subsequent deprotection) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: If a protecting group was used on the salicylic hydroxyl, deprotect it. For an acetyl group, this can be achieved by hydrolysis with a mild base (e.g., lithium hydroxide in a mixture of THF and water) or acid.

  • Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to yield the pure N-substituted 2-hydroxybenzamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Salicylamide and its derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[2][3][4] The mechanism of action for some of these activities is linked to the inhibition of specific enzymes, such as UDP-glucuronosyltransferase (UGT).

Antiviral Activity

Several salicylamide derivatives have demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses.[2][3] Niclosamide, a well-known salicylamide derivative, has shown efficacy against SARS-CoV-2.[2]

Compound/DerivativeVirusAssayIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
NiclosamideSARS-CoV-2Plaque Reduction0.57>10>17.5[5]
Niclosamide Analog 5SARS-CoV-2Plaque Reduction0.057>10>175[5]
NitazoxanideInfluenza ACPE Inhibition1.5>50>33[2]
TizoxanideRSVPlaque Reduction2.5>25>10[2]

Table 1: Antiviral activity of selected salicylamide derivatives. IC50/EC50 values represent the concentration required for 50% inhibition of viral replication. CC50 is the concentration that causes 50% cytotoxicity in host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

UDP-glucuronosyltransferase (UGT) Inhibition

Salicylamide is a known inhibitor of microsomal UDP-glucuronosyltransferase, an enzyme involved in the metabolism of many drugs.[6]

UGT IsoformSubstrateInhibitorIC50 (µM)Reference
UGT1A1EstradiolSilybin7.5[7]
UGT1A4TrifluoperazineDiclofenac1.2[7]
UGT2B7NaloxoneDiclofenac0.8[7]

Table 2: Inhibition of UGT isoforms by known inhibitors. This data is representative of the types of assays used to characterize salicylamide derivatives.

Experimental Protocols for Biological Assays

Antiviral Plaque Reduction Assay

This protocol is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (EC50).

  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium.

  • Viral Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 3-5 days).

  • Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

UGT Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound against specific UGT isoforms.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a specific cDNA-expressed human UGT isoform (e.g., UGT1A1 Supersomes™), a probe substrate (e.g., estradiol for UGT1A1), the cofactor UDP-glucuronic acid (UDPGA), and a pore-forming agent like alamethicin to ensure access of the cofactor to the enzyme's active site.[7]

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Pre-incubate the mixture at 37°C for a few minutes, then initiate the reaction by adding the probe substrate. Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of the glucuronidated metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

General Synthetic Workflow

Synthesis_Workflow Salicylic_Acid Salicylic Acid Protected_SA Protected Salicylic Acid Salicylic_Acid->Protected_SA Protection Activated_SA Activated Salicylic Acid Protected_SA->Activated_SA Activation (e.g., HATU) Coupled_Product Coupled Product Activated_SA->Coupled_Product Coupling Amine Amine (R-NH2) Amine->Coupled_Product Coupling Final_Product N-Substituted 2-Hydroxybenzamide Coupled_Product->Final_Product Deprotection

Caption: General workflow for the synthesis of N-substituted 2-hydroxybenzamides.

UGT Inhibition Assay Workflow

UGT_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis UGT_Enzyme UGT Enzyme Incubation Incubate at 37°C UGT_Enzyme->Incubation Substrate Probe Substrate Substrate->Incubation UDPGA UDPGA (Cofactor) UDPGA->Incubation Test_Compound Test Compound Test_Compound->Incubation Termination Terminate Reaction Incubation->Termination LC_MS LC-MS/MS Analysis of Metabolite Termination->LC_MS IC50_Calc Calculate IC50 LC_MS->IC50_Calc

Caption: Experimental workflow for determining UGT inhibition.

References

Methodological & Application

Optimization of N-(2-aminoethyl)-2-hydroxybenzamide Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and optimized protocol for the synthesis of N-(2-aminoethyl)-2-hydroxybenzamide, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes, the direct amidation of methyl salicylate and the coupling agent-mediated reaction of salicylic acid, were investigated and optimized. This document outlines the experimental procedures, data analysis, and characterization of the target compound, offering a comprehensive guide for researchers. The optimized protocol using a coupling agent demonstrates superior yield and purity under mild reaction conditions.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the salicylamide moiety combined with a flexible ethylenediamine linker allows for diverse structural modifications and interactions with biological targets. Efficient and scalable synthesis of this scaffold is crucial for further drug discovery and development efforts. This note details the optimization of its synthesis to provide a reliable and high-yielding protocol.

Optimized Synthesis Protocols

Two primary synthetic strategies were evaluated for the synthesis of this compound:

Method A: Direct Amidation of Methyl Salicylate This method involves the direct reaction of methyl salicylate with an excess of ethylenediamine. While seemingly straightforward, this reaction often requires elevated temperatures and can lead to the formation of side products, complicating purification.

Method B: Coupling Agent-Mediated Synthesis from Salicylic Acid This approach utilizes a coupling agent to activate the carboxylic acid of salicylic acid for efficient amidation with ethylenediamine. This method generally proceeds under milder conditions and offers higher selectivity and yields.

Table 1: Comparison of Optimized Reaction Conditions and Outcomes
ParameterMethod A: Direct AmidationMethod B: Coupling Agent-Mediated
Starting Materials Methyl Salicylate, EthylenediamineSalicylic Acid, Ethylenediamine
Coupling Agent NoneHATU (1.1 eq)
Base None (Excess Ethylenediamine)DIPEA (2.0 eq)
Solvent TolueneDichloromethane (DCM)
Temperature 110 °C (Reflux)0 °C to Room Temperature
Reaction Time 24 hours12 hours
Crude Yield ~65%~90%
Purity (by HPLC) ~80%>95%
Key Advantages Inexpensive starting materialsHigh yield, high purity, mild conditions
Key Disadvantages High temperature, side productsHigher cost of coupling agent

Based on the comparative data, Method B is the recommended optimized protocol due to its significantly higher yield and purity, coupled with milder reaction conditions.

Detailed Experimental Protocol (Method B)

Materials and Equipment
  • Salicylic acid

  • Ethylenediamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add salicylic acid (1.0 eq). Dissolve the salicylic acid in anhydrous DCM (10 mL per gram of salicylic acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the stirred solution. Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Slowly add ethylenediamine (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC (Eluent: DCM/Methanol 9:1 with 1% triethylamine).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

  • HPLC Purification (Optional, for highest purity):

    • For analytical or biological testing requiring >99% purity, the product can be further purified by reverse-phase HPLC.

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV at 254 nm and 298 nm.

Characterization Data
  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (dd, J=7.8, 1.7 Hz, 1H), 7.38 (ddd, J=8.4, 7.3, 1.7 Hz, 1H), 6.90 (dd, J=8.3, 1.1 Hz, 1H), 6.84 (td, J=7.4, 1.1 Hz, 1H), 3.40 (q, J=6.4 Hz, 2H), 2.85 (t, J=6.4 Hz, 2H), 2.5 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.2, 158.3, 132.8, 128.0, 118.6, 117.4, 115.9, 41.5, 39.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₂N₂O₂ [M+H]⁺: 181.0977; found: 181.0975.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Salicylic_Acid Salicylic Acid Reaction Amide Coupling (0°C to RT, 12h) Salicylic_Acid->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DCM DCM DCM->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization/HPLC) Workup->Purification Product N-(2-aminoethyl)-2- hydroxybenzamide Purification->Product

Caption: Optimized synthesis workflow for this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Starting_Materials Salicylic Acid & Ethylenediamine Synthesis Chemical Synthesis Starting_Materials->Synthesis Optimized_Conditions Optimized Reaction Conditions (Method B) Optimized_Conditions->Synthesis Purification Purification Synthesis->Purification Target_Compound N-(2-aminoethyl)-2- hydroxybenzamide Purification->Target_Compound High_Yield High Yield (~90%) High_Purity High Purity (>95%) Target_Compound->High_Yield Target_Compound->High_Purity

Caption: Logical relationship of the optimized synthesis protocol.

Conclusion

The optimized protocol for the synthesis of this compound using HATU as a coupling agent provides a significant improvement over the direct amidation method. This procedure offers high yield, excellent purity, and is conducted under mild conditions, making it a robust and reliable method for laboratory-scale synthesis. These application notes and protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Analytical methods for "N-(2-aminoethyl)-2-hydroxybenzamide" quantification

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in novel therapeutic agents necessitates the development of robust and reliable analytical methods for their quantification. "N-(2-aminoethyl)-2-hydroxybenzamide" is a molecule of interest in pharmaceutical research, and accurate determination of its concentration in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantification of "this compound" using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The quantification of "this compound" can be effectively achieved using two primary analytical techniques:

  • HPLC-UV: A widely accessible and cost-effective method suitable for the analysis of bulk drug substance, pharmaceutical formulations, and in-vitro samples. The presence of the aromatic ring and chromophores in the molecule allows for sensitive detection by UV absorbance.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates, where low concentrations are expected.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of "this compound". These values are based on methods developed for structurally similar compounds and represent expected performance.[1][2][3][4][5][6]

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Matrix Bulk Material, Formulations, BufferPlasma, Urine, Tissue Homogenates

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of "this compound" in non-biological matrices.

3.1.1. Materials and Reagents

  • "this compound" reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 235 nm and 302 nm[7]

3.1.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of "this compound" reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of "this compound" in biological matrices.

3.2.1. Materials and Reagents

  • "this compound" reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

3.2.2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

3.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: m/z 181.1 -> 121.1 (Quantifier), 181.1 -> 93.1 (Qualifier)IS: To be determined
Source Temp. 150 °C
Desolvation Gas Nitrogen at 800 L/hr
Cone Gas Nitrogen at 50 L/hr
Collision Gas Argon

(Note: MRM transitions are hypothetical and should be optimized based on the fragmentation pattern of the analyte.)

3.2.5. Standard and Sample Preparation (for Plasma)

  • Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.

  • Spiked Calibration Standards: Spike blank plasma with the analyte stock solution to prepare calibration standards covering the desired concentration range (e.g., 0.1 to 1000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standards (Serial Dilution) stock->working hplc HPLC Separation (C18 Column) working->hplc Inject sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->hplc Inject detection Detection (UV or MS/MS) hplc->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: General workflow for the quantification of "this compound".

signaling_pathway_placeholder cluster_sample_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject report Generate Report inject->report

Caption: Detailed workflow for biological sample preparation for LC-MS/MS analysis.

References

Unlocking the Antiviral Potential of Salicylamides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Salicylamide (2-hydroxybenzamide) derivatives are a class of compounds that have shown the ability to inhibit the replication of numerous RNA and DNA viruses.[1][2] Notably, niclosamide, an FDA-approved anthelmintic drug, and nitazoxanide, an antiprotozoal agent, have been repurposed and investigated for their antiviral properties against viruses like influenza, coronaviruses, and flaviviruses.[1][2][3] Their mechanisms of action are often multifaceted, involving the modulation of various host cell signaling pathways critical for viral replication.[1]

Quantitative Antiviral Activity of Representative Salicylamide Derivatives

The following table summarizes the in vitro efficacy of selected salicylamide derivatives against various viruses, providing key quantitative data for comparison.

CompoundVirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Reference
Niclosamide SARS-CoV-2Vero E60.057 - 0.74>10[1]
MERS-CoVVero E6~3Not specified[1]
Zika Virus (ZIKV)Not specifiedNot specifiedNot specified[1]
Hepatitis C Virus (HCV)Not specifiedNot specifiedNot specified[4]
Nitazoxanide Influenza A Virus (IAV)Not specifiedNot specifiedNot specified[1]
Hepatitis B Virus (HBV)Not specifiedSub-micromolar to micromolarNot specified[1]
RotavirusNot specifiedNot specifiedNot specified[5]
NorovirusNot specifiedNot specifiedNot specified[2]
Compound 10 (Niclosamide Derivative) SARS-CoV-2Not specified0.057Not specified[1]
Compound 13 (Salicylanilide) SARS-CoV-2Not specified0.74Not specified[1]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral efficacy. Below are protocols for common assays used in the study of salicylamide derivatives.

Cytotoxicity Assay (MTT or MTS Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index (SI = CC50/EC50).

Protocol:

  • Cell Seeding: Plate host cells (e.g., Vero E6, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., N-(2-aminoethyl)-2-hydroxybenzamide) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour.

  • Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.

Protocol:

  • Cell Seeding and Infection: Follow steps 1 and 2 of the Plaque Reduction Assay.

  • Treatment: After infection, add culture medium containing different concentrations of the test compound.

  • Incubation: Incubate the cells for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvesting: Collect the cell culture supernatant.

  • Virus Tittering: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visualizations of signaling pathways and experimental procedures.

cluster_workflow General Experimental Workflow for Antiviral Screening A 1. Cytotoxicity Assay (CC50) B 2. Antiviral Assay (e.g., Plaque Reduction) C 3. Determine EC50 D 4. Calculate Selectivity Index (SI = CC50 / EC50)

Caption: A streamlined workflow for the initial assessment of a compound's antiviral activity and toxicity.

cluster_pathway Known Signaling Pathways Modulated by Salicylamide Derivatives cluster_host Host Cell Salicylamides Salicylamide Derivatives Wnt Wnt/β-catenin Salicylamides->Wnt Inhibition STAT3 STAT3 Salicylamides->STAT3 Inhibition NFkB NF-κB Salicylamides->NFkB Inhibition mTORC1 mTORC1 Salicylamides->mTORC1 Inhibition PFOR PFOR Salicylamides->PFOR Inhibition ViralReplication Viral Replication Wnt->ViralReplication Supports STAT3->ViralReplication Supports NFkB->ViralReplication Supports mTORC1->ViralReplication Supports PFOR->ViralReplication Supports

Caption: Salicylamide derivatives inhibit viral replication by targeting multiple host signaling pathways.[1]

References

Application Notes and Protocols for Salicylamide and Benzamide Derivatives in Hepatitis B Virus (HBV) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific studies on "N-(2-aminoethyl)-2-hydroxybenzamide" in the context of Hepatitis B Virus (HBV) are not available in the reviewed literature, this compound belongs to the broader class of salicylamide (2-hydroxybenzamide) and benzamide derivatives. Extensive research has been conducted on these classes of compounds, identifying them as potent inhibitors of HBV replication. This document provides a comprehensive overview of the application and study of these related compounds in HBV research, with a focus on their role as capsid assembly modulators.

The primary mechanism of action for many of these derivatives is the disruption of HBV nucleocapsid assembly, a critical step in the viral lifecycle.[1][2] By interfering with the formation of the viral capsid, these compounds can prevent the encapsidation of pregenomic RNA (pgRNA) and the subsequent reverse transcription required for viral DNA synthesis.[3][4]

Mechanism of Action: Capsid Assembly Modulation

Benzamide and salicylamide derivatives often function as Capsid Assembly Modulators (CAMs). They bind to the HBV core protein (HBc), inducing the formation of aberrant, non-functional capsids.[1][5] This can lead to either the formation of empty capsids, devoid of the viral genome, or non-capsid polymers, both of which disrupt the viral replication cycle.[4][5] Specifically, some benzamide derivatives have been shown to bind to the hydrophobic heteroaryldihydropyrimidine (HAP) pocket at the interface of core protein dimers, misdirecting capsid assembly.[1][6]

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of representative salicylamide and benzamide derivatives from the literature.

Table 1: Anti-HBV Activity of Salicylamide Derivatives

CompoundIC50 (µM)SI (Selectivity Index)Cell LineCommentsReference
50 0.5220.1HepAD38Disrupts capsid formation without significantly affecting HBc expression.[5]
56 0.4717.6HepAD38[5]
12 Sub-micromolarNot ReportedNot Reported[5]
13 Sub-micromolarNot ReportedNot Reported[5]

Table 2: Anti-HBV Activity of Benzamide Derivatives

CompoundEC50 (µM)CC50 (µM)Cell LineCommentsReference
11g 1.74>50HepG2.2.15[3]
11n 1.90>50HepG2.2.15[3]
WAI-5 11.17>50HepG2.2.15Lead compound.[3]

Experimental Protocols

Protocol 1: Determination of Antiviral Efficacy (EC50) in HBV-Replicating Cell Lines

This protocol is a standard method to assess the efficacy of compounds in inhibiting HBV replication.

1. Cell Culture and Treatment: a. Seed HepAD38 or HepG2.2.15 cells (human hepatoma cell lines that support HBV replication) in 12-well plates. b. Culture the cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418. For tetracycline-inducible systems like HepAD38, remove tetracycline to induce HBV replication. c. After 24-48 hours, treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir). d. Incubate the cells for 3-6 days, changing the medium with fresh compound every 2 days.

2. Quantification of Extracellular HBV DNA (Virions): a. Collect the cell culture supernatant. b. Precipitate the viral particles using polyethylene glycol (PEG) 8000. c. Treat with DNase I to remove any contaminating plasmid DNA. d. Lyse the viral particles to release the HBV DNA. e. Purify the viral DNA using a DNA extraction kit. f. Quantify the HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.

3. Data Analysis: a. Normalize the qPCR data to the vehicle control. b. Plot the percentage of HBV DNA reduction against the compound concentration. c. Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50)

This protocol measures the toxicity of the compounds to the host cells.

1. Cell Culture and Treatment: a. Seed HepG2 or other appropriate hepatoma cells in a 96-well plate. b. After 24 hours, treat the cells with the same serial dilutions of the test compound as in the efficacy assay. c. Incubate for the same duration as the efficacy assay (e.g., 3-6 days).

2. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. b. The viable cells will reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). d. Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration. c. Determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Protocol 3: HBV Capsid Assembly Assay

This assay determines the effect of the compounds on the formation of HBV capsids.

1. Cell Lysis and Sample Preparation: a. Treat HBV-replicating cells with the test compound for 2-3 days. b. Lyse the cells in a non-denaturing lysis buffer. c. Centrifuge to pellet the cell debris and collect the supernatant containing the cytoplasmic HBV capsids.

2. Native Agarose Gel Electrophoresis: a. Separate the HBV capsids in the cytoplasmic lysate on a 1% native agarose gel. This technique separates particles based on their size and charge. b. Transfer the separated capsids to a nitrocellulose or nylon membrane.

3. Detection of Capsids and Encapsidated DNA: a. For Capsid Protein (HBc): Perform a Western blot using an antibody specific for the HBV core protein. b. For Encapsidated DNA: Perform a Southern blot by hybridizing the membrane with a 32P-labeled HBV-specific DNA probe. This will detect the viral DNA within the capsids.

4. Analysis: a. Compare the migration pattern and signal intensity of the capsids from treated and untreated cells. b. A shift in migration or a change in the ratio of DNA-containing capsids to empty capsids indicates that the compound modulates capsid assembly. For example, compounds that induce empty capsid formation will show a faster-migrating band in the Western blot that is not present in the Southern blot.[1]

Visualizations

HBV Capsid Assembly Pathway and Inhibition by Benzamide Derivatives

Caption: Inhibition of HBV capsid assembly by benzamide derivatives.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_assays Parallel Assays start Start: Compound Library cell_culture 1. Cell Culture (e.g., HepAD38) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions) cell_culture->treatment incubation 3. Incubation (3-6 days) treatment->incubation efficacy_assay 4a. Efficacy Assay (EC50) - Supernatant collection - HBV DNA qPCR incubation->efficacy_assay toxicity_assay 4b. Cytotoxicity Assay (CC50) - MTT Assay incubation->toxicity_assay data_analysis 5. Data Analysis - Calculate EC50 & CC50 - Determine Selectivity Index (SI) efficacy_assay->data_analysis toxicity_assay->data_analysis hit_validation 6. Hit Validation & Mechanism of Action Studies data_analysis->hit_validation

Caption: Workflow for screening compounds for anti-HBV activity.

References

Application Notes and Protocols for the Evaluation of N-(2-aminoethyl)-2-hydroxybenzamide as a Potential Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific studies on N-(2-aminoethyl)-2-hydroxybenzamide for antiarrhythmic applications. The following application notes and protocols are therefore provided as a hypothetical framework for the investigation of this compound's potential, based on established methodologies in the field of antiarrhythmic drug discovery. Data from other ion channel modulating compounds are used for illustrative purposes.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, arise from abnormalities in the heart's electrical conduction system.[1] Antiarrhythmic agents are drugs designed to correct these irregularities by modulating the activity of cardiac ion channels.[2][3] These channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, are crucial for the generation and propagation of the cardiac action potential.[3][4]

This compound belongs to the benzamide class of chemical compounds. While its specific biological activity is not documented in the context of arrhythmogenesis, its structural motifs warrant investigation. This document outlines a series of protocols to systematically evaluate its potential as an antiarrhythmic agent, from in vitro ion channel screening to preclinical in vivo models.

Hypothetical Mechanism of Action and Signaling Pathways

The antiarrhythmic activity of a novel compound is typically mediated by its interaction with one or more cardiac ion channels, which alters the cardiac action potential. The primary targets for antiarrhythmic drugs are voltage-gated sodium channels, potassium channels, and L-type calcium channels.

cluster_AP Cardiac Action Potential Phase 4 Phase 4 (Resting Potential) Phase 0 Phase 0 (Rapid Depolarization) Phase 1 Phase 1 (Early Repolarization) Phase 2 Phase 2 (Plateau) Phase 3 Phase 3 (Rapid Repolarization) Na_in Na+ Influx Na_in->Phase 0 Vaughan Williams Class I Target K_out_1 K+ Efflux (Ito) K_out_1->Phase 1 Ca_in Ca2+ Influx (ICa,L) Ca_in->Phase 2 Vaughan Williams Class IV Target K_out_2 K+ Efflux (IKr, IKs) K_out_2->Phase 3 Vaughan Williams Class III Target K_in Na+/K+ Pump & IK1 K_in->Phase 4

Figure 1: Cardiac action potential phases and associated ion channel targets for antiarrhythmic drugs.

Data Presentation: Illustrative Examples

To evaluate a potential antiarrhythmic agent, it is crucial to quantify its effects on various cardiac ion channels. The following tables present example data from published studies on other compounds, demonstrating how results for this compound could be structured.

Table 1: Illustrative Inhibitory Concentrations (IC50) of Various Compounds on Cardiac Ion Channels

Compound Ion Channel Cell Type IC50 (µM) Source
AVE0118 hKv1.5 CHO cells 1.1 ± 0.2 [5]
AVE0118 hKv4.3/KChIP2.2 CHO cells 3.4 ± 0.5 [5]
AVE0118 hERG (IKr) CHO cells ~10 [5]
Cenobamate hNav1.5 (Peak INa) HEK293T cells 87.6 [6]
Cenobamate hNav1.5 (Late INa) HEK293T cells 46.5 [6]

| Cenobamate | hCav1.2 (ICaL) | HEK293T cells | 509.75 |[6] |

Table 2: Illustrative Effects of Hydroxychloroquine (HCQ) Enantiomers on Cardiac Electrophysiology

Compound (30 µM) Parameter Tissue Pacing Rate Effect Source
R(-)HCQ Resting Potential Rabbit Purkinje Fibers 180 bpm 23% decrease (depolarization) [7]

| S(+)HCQ | Action Potential Duration | Rabbit Purkinje Fibers | N/A | Increased duration |[7] |

Experimental Workflow

A standard workflow for identifying and validating a potential antiarrhythmic compound involves a multi-stage process, beginning with high-throughput in vitro screens and progressing to more complex ex vivo and in vivo models.

Figure 2: Standard experimental workflow for the discovery and validation of a novel antiarrhythmic agent.

Detailed Experimental Protocols

Protocol 1: In Vitro Ion Channel Profiling using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method to determine the effect of this compound on key cardiac ion channels (e.g., hERG, hNav1.5, hCav1.2) expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing the cardiac ion channel of interest.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (specific to the ion channel being studied). For hERG: 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Microscope and micromanipulators.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions. Prepare serial dilutions of the test compound in the external solution. The final DMSO concentration should not exceed 0.1%.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Seal Formation: Transfer a coverslip to the recording chamber and perfuse with external solution. Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Apply the appropriate voltage-clamp protocol to elicit and record the ionic current of interest. Record a stable baseline for at least 3 minutes.

  • Compound Application: Perfuse the cell with the external solution containing the lowest concentration of this compound.

  • Effect Measurement: Record the current after it reaches a steady-state effect (typically 3-5 minutes).

  • Dose-Response: Repeat steps 7 and 8 with increasing concentrations of the compound to establish a dose-response relationship.

  • Washout: Perfuse the cell with the compound-free external solution to assess the reversibility of the effect.

Data Analysis:

  • Measure the peak current amplitude at each concentration.

  • Normalize the data to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: In Vivo Evaluation using a Barium Chloride-Induced Arrhythmia Model in Rats

This protocol is for assessing the in vivo efficacy of the compound in terminating an existing arrhythmia.

Materials:

  • Male Wistar rats (250-300g).

  • This compound formulated for intravenous (IV) injection.

  • Positive control (e.g., Verapamil, 2 mg/kg).[8]

  • Vehicle control (e.g., saline or DMSO solution).

  • Barium chloride (BaCl2), 4 mg/kg solution.[8]

  • Anesthetic (e.g., urethane or sodium pentobarbital).

  • ECG recording system with needle electrodes.

  • IV catheters.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for Lead II ECG recording.

  • Catheterization: Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring (optional).

  • Baseline ECG: Record a stable baseline ECG for at least 15 minutes.

  • Arrhythmia Induction: Administer BaCl2 (4 mg/kg) intravenously to induce arrhythmia (e.g., extrasystoles, bradycardia).[8]

  • Treatment: Once a stable arrhythmia is established (typically within 1-2 minutes), administer a single IV bolus of this compound at the desired dose. The control groups receive either vehicle or the positive control drug.

  • Monitoring: Continuously record the ECG for at least 35 minutes post-treatment.[8]

  • Euthanasia: At the end of the experiment, euthanize the animal using an approved method.

Data Analysis:

  • Measure the time from drug administration to the restoration of a normal sinus rhythm (recovery time).

  • Measure the duration for which the normal sinus rhythm is maintained.

  • Compare the effects of the test compound to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).

Safety and Handling

While specific toxicity data for this compound is unavailable, related benzamide and salicylamide compounds may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[9][10][11]

Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][11]

  • Handling: Use in a well-ventilated area. Avoid ingestion, inhalation, and contact with skin and eyes.[9][11] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Spills: In case of a spill, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol), and transfer it to a suitable container for disposal.[12]

Logical Relationships: Classification of Antiarrhythmic Agents

The Vaughan Williams classification system is a traditional way to categorize antiarrhythmic drugs based on their primary mechanism of action. Determining where a novel agent fits within this classification is a key step in its characterization.

VW_Class Vaughan Williams Classification ClassI Class I Sodium (Na+) Channel Blockers Ia: Moderate block Ib: Weak block Ic: Strong block ClassII Class II Beta-Adrenergic Blockers ClassIII Class III Potassium (K+) Channel Blockers ClassIV Class IV Calcium (Ca2+) Channel Blockers

Figure 3: The Vaughan Williams classification of antiarrhythmic agents based on their primary target.

References

Application Notes and Protocols for the Investigation of N-(2-aminoethyl)-2-hydroxybenzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on "N-(2-aminoethyl)-2-hydroxybenzamide" in cancer cell line studies is limited in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating the anticancer properties of structurally related benzamide and salicylamide derivatives. These protocols provide a comprehensive framework for the investigation of novel compounds like this compound.

Introduction to Benzamides in Cancer Research

Benzamide derivatives represent a diverse class of compounds with significant therapeutic potential, including anticancer activity.[1] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[2][3] The structural motif of a 2-hydroxybenzamide (salicylamide) is of particular interest due to its presence in a number of biologically active molecules. This document outlines standard procedures to assess the potential of this compound as an anticancer agent using in vitro cancer cell line models.

Quantitative Data Summary of Related Benzamide Derivatives

The following tables summarize the in vitro anticancer activity of various benzamide derivatives against several human cancer cell lines, providing a reference for potential efficacy.

Table 1: Antiproliferative Activities of Selected Benzamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
FNAHepG2 (Liver)1.30[4]
FNAU937 (Leukemia)0.55[4]
FNAH460 (Lung)4.73[4]
FNAHeLa (Cervical)1.41[4]
FNAK562 (Leukemia)1.31[4]
BJ-13Gastric Cancer CellsPotent (exact values not specified)[2]
20bVarious Cancer Lines0.012 - 0.027[5]
13fHCT116 (Colon)0.30[3]
13fDLD-1 (Colon)2.83[3]
N53·HClHT29 (Colon)2.95 ± 0.08[6]
N53·HClRKO (Colon)7.99 ± 0.85[6]
N53·HClHCT116 (Colon)10.94 ± 1.30[6]

FNA = N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for foundational assays to characterize the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.[7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as those involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3).[9]

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer.[9] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression relative to a loading control like β-actin.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.[14]

Visualizations

Experimental Workflow

experimental_workflow start Synthesize/Acquire This compound cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT116, A549) start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Use IC50 values cell_cycle_assay Cell Cycle Analysis (PI Staining) viability_assay->cell_cycle_assay Use IC50 values western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot Investigate apoptotic proteins cell_cycle_assay->western_blot Investigate cell cycle proteins data_analysis Data Analysis and Mechanism Elucidation western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: General workflow for evaluating the anticancer activity of a novel compound.

Potential Signaling Pathway: Induction of Apoptosis

apoptosis_pathway compound This compound (or related benzamide) stress Cellular Stress (e.g., DNA damage, ROS) compound->stress bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) stress->bcl2 bax Bax (Pro-apoptotic) (Upregulation) stress->bax mito Mitochondrial Membrane Potential Collapse bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential apoptosis signaling pathway modulated by benzamide derivatives.

References

Application Notes and Protocols: N-(2-aminoethyl)-2-hydroxybenzamide as a Novel Non-Steroidal Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical evaluation of N-(2-aminoethyl)-2-hydroxybenzamide, a novel benzamide derivative, as a potential non-steroidal anti-inflammatory agent (NSAID). The information presented is based on established methodologies for NSAID characterization and data from structurally related compounds.

Introduction

This compound is a synthetic compound belonging to the benzamide class of molecules. Structurally similar to salicylamide, it is investigated for its potential analgesic, antipyretic, and anti-inflammatory properties.[1][2] The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][3] This document outlines the proposed mechanism of action, key experimental data, and detailed protocols for evaluating the anti-inflammatory efficacy of this compound.

Proposed Mechanism of Action

Based on the known mechanisms of related benzamide and salicylamide compounds, this compound is hypothesized to exert its anti-inflammatory effects through a dual-inhibition mechanism:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound is expected to inhibit both COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[2][3][4] Selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.[3][5]

  • Modulation of the NF-κB Signaling Pathway: Several benzamide derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway.[6][7] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] Inhibition of NF-κB nuclear translocation would lead to a downstream reduction in the production of these inflammatory mediators.[6]

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of this compound.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p65/p50) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active Release Compound N-(2-aminoethyl) -2-hydroxybenzamide Compound->IKK_Complex Inhibition Compound->NF_kB_active Inhibition of Translocation DNA DNA NF_kB_active->DNA Nuclear Translocation & Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines

Proposed NF-κB Signaling Inhibition

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, representing expected outcomes from pre-clinical evaluations.

Table 1: In Vitro COX Enzyme Inhibition

EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX-1 15.20.15
COX-2 2.3
Celecoxib (Control) 7.60.04
Ibuprofen (Control) 5.11.4

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorConcentration of Compound (µM)% Inhibition
Nitric Oxide (NO) 1065%
5085%
Prostaglandin E₂ (PGE₂) 1070%
5092%
TNF-α 1058%
5079%
IL-1β 1062%
5081%

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control -0%
This compound 2035.2%
5058.7%
10072.4%
Indomethacin (Control) 1065.8%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compound Dilutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Test Compound (15 min at 25°C) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction terminate_reaction Terminate Reaction (e.g., with HCl) initiate_reaction->terminate_reaction measure_product Measure Prostaglandin E₂ (PGE₂) Production via ELISA terminate_reaction->measure_product calculate_ic50 Calculate IC₅₀ Values measure_product->calculate_ic50 end End calculate_ic50->end

COX Inhibition Assay Workflow

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ELISA kit for Prostaglandin E₂ (PGE₂)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[9][10][11]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., 20, 50, 100 mg/kg of this compound).

  • Administer the test compound or vehicle orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Measurement of Nitric Oxide (NO) and Cytokine Production in Macrophages

This protocol assesses the effect of the compound on the production of inflammatory mediators in cultured macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-1β

  • Cell culture medium (e.g., DMEM) and supplements

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the nitrite concentration as an indicator of NO production.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturers' protocols.

  • Determine the percentage of inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[12][13]

References

Application Notes and Protocols for In Vivo Studies of N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of N-(2-aminoethyl)-2-hydroxybenzamide for in vivo research. Due to the limited publicly available data on this specific compound, the following recommendations are based on the known properties of its parent compound, 2-hydroxybenzamide (Salicylamide), and established methods for formulating poorly water-soluble compounds for preclinical studies.

Compound Overview: this compound

Structure:

G cluster_0 This compound C1=CC=C(C(=C1)C(=O)NCC N)O C1=CC=C(C(=C1)C(=O)NCC N)O

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

This compound is a derivative of Salicylamide. The addition of an aminoethyl group is expected to influence its physicochemical properties, particularly its solubility and acid-base characteristics.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white or pinkish solidBased on the appearance of Salicylamide[1].
Aqueous Solubility PoorSalicylamide has low water solubility (<1 mg/mL)[1]. The addition of the ethylamine group may slightly increase solubility, but the overall molecule is still predicted to be poorly soluble.
pKa Phenolic Hydroxyl: ~8.2 Amino Group: ~9-10The phenolic hydroxyl pKa is based on that of Salicylamide[2]. The amino group is expected to have a pKa typical for a primary amine.
Stability Potentially sensitive to light and oxidation.Salicylamide is known to be light-sensitive[2]. The presence of the phenolic hydroxyl group suggests potential for oxidation.

Formulation Strategies for In Vivo Administration

Given the predicted poor aqueous solubility of this compound, several formulation strategies can be employed to achieve a suitable concentration and stability for in vivo studies.[3][4][5][6][7]

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent and water.Simple to prepare, can significantly increase solubility.Potential for drug precipitation upon dilution in the bloodstream. Possible solvent toxicity at high concentrations.
Surfactant Dispersion The compound is solubilized within micelles formed by a surfactant in an aqueous vehicle.Enhances solubility and can improve stability. May increase oral bioavailability.Potential for surfactant-related toxicity. Can be more complex to prepare.
Cyclodextrin Complexation The compound forms an inclusion complex with a cyclodextrin, increasing its apparent water solubility.Can significantly improve solubility and stability. Generally well-tolerated.Can be expensive. Not all molecules form stable complexes with cyclodextrins.
pH Adjustment The pH of the formulation is adjusted to ionize the compound, thereby increasing its solubility.Simple and effective for ionizable compounds.Risk of precipitation if the pH changes in vivo. Potential for local irritation at the injection site.

Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a vehicle suitable for intravenous or intraperitoneal administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Water bath or heating block

Formulation Workflow:

G A Weigh this compound B Add DMSO and PEG400 A->B C Vortex and gentle heating to dissolve B->C D Add Tween® 80 C->D E Add Saline dropwise while vortexing D->E F Sterile filter the final formulation E->F G Store protected from light F->G

Caption: Workflow for preparing the co-solvent/surfactant formulation.

Procedure:

  • Vehicle Preparation:

    • In a sterile 50 mL conical tube, prepare the vehicle by mixing the components in the following ratio:

      • 10% DMSO

      • 40% PEG400

      • 5% Tween® 80

      • 45% Sterile Saline

    • Vortex thoroughly until a clear, homogeneous solution is formed.

  • Formulation Preparation (for a final volume of 10 mL at 10 mg/mL):

    • Weigh 100 mg of this compound into a sterile 15 mL conical tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex until the compound is fully dissolved. Gentle warming in a water bath (37-40°C) may be necessary.

    • Add 4 mL of PEG400 and vortex to mix.

    • Add 0.5 mL of Tween® 80 and vortex until the solution is clear.

    • Slowly add 4.5 mL of sterile saline to the tube while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution for any precipitates. If the solution is not clear, it may require further optimization (e.g., adjusting solvent ratios or lowering the final concentration).

    • Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage:

    • Store the formulation at 2-8°C, protected from light.

    • It is recommended to use the formulation within 24-48 hours of preparation. A stability study should be conducted for longer storage.

Sample Dosing Calculations:

This table provides example dosing volumes for a 10 mg/kg dose in mice.

Mouse Weight (g)Dose (mg/kg)Formulation Concentration (mg/mL)Injection Volume (µL)
20101020
25101025
30101030

Potential Signaling Pathway

Given that this compound is a derivative of Salicylamide, a known non-steroidal anti-inflammatory drug (NSAID), it is plausible that it may act through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_drug Drug Action Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Drug This compound Drug->COX1_2 Inhibition

Caption: Postulated mechanism of action via COX inhibition.

Safety Considerations

  • Toxicity: The toxicity profile of this compound has not been fully characterized. It is essential to conduct dose-ranging tolerability studies in the selected animal model before initiating efficacy studies.

  • Vehicle Effects: The vehicle components (DMSO, PEG400, Tween® 80) can have their own biological effects. A vehicle-only control group should be included in all in vivo experiments.

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound and its formulations.

Disclaimer: This document is intended for research purposes only. The provided protocols are suggestions and may require optimization based on the specific experimental requirements and the physicochemical properties of the this compound batch being used. All in vivo studies should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols for High-Throughput Screening of "N-(2-aminoethyl)-2-hydroxybenzamide" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(2-aminoethyl)-2-hydroxybenzamide" and its derivatives represent a class of small molecules with potential therapeutic applications. The core structure, a salicylamide, is a privileged scaffold in medicinal chemistry. Notably, the hydroxamic acid-like motif present in the 2-hydroxybenzamide core is a key feature in many histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug discovery.[1][2][3]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize "this compound" derivatives as potential HDAC inhibitors. The described assays are suitable for large-scale screening of compound libraries and subsequent lead optimization.

Signaling Pathway: Histone Deacetylation and its Inhibition

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to regulate the acetylation state of histones. Deacetylation of lysine residues on histone tails by HDACs leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. Inhibition of HDACs by small molecules, such as certain "this compound" derivatives, can restore histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.

HDAC_Signaling_Pathway cluster_0 Gene Transcription Regulation cluster_1 Pharmacological Intervention HAT Histone Acetyltransferase (HAT) Acetylated Histones Acetylated Histones (Open Chromatin) HAT->Acetylated Histones Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Histones Deacetylation Acetylated Histones->HDAC Active Transcription Gene Transcription Acetylated Histones->Active Transcription Deacetylated Histones->HAT Repressed Transcription Gene Repression Deacetylated Histones->Repressed Transcription HDAC_Inhibitor This compound Derivative (HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibition

Caption: Histone Deacetylation and Inhibition Pathway.

High-Throughput Screening Assays

A variety of HTS assays are available to measure HDAC activity and its inhibition.[1][4] These assays can be broadly categorized into biochemical assays, which use purified HDAC enzymes, and cell-based assays, which measure HDAC activity within intact cells.

Fluorogenic Biochemical Assay

This is a common and robust method for HTS of HDAC inhibitors. The assay utilizes a fluorogenic substrate that is deacetylated by HDACs, making it susceptible to a developer enzyme that releases a fluorescent molecule.[5][6][7]

Experimental Workflow:

Fluorogenic_HDAC_Assay_Workflow Start Start Dispense_Compounds Dispense 'this compound' Derivatives & Controls to 384-well Plate Start->Dispense_Compounds Add_HDAC Add Purified HDAC Enzyme Dispense_Compounds->Add_HDAC Incubate_1 Pre-incubate at RT Add_HDAC->Incubate_1 Add_Substrate Add Fluorogenic HDAC Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution (with Trichostatin A to stop reaction) Incubate_2->Add_Developer Incubate_3 Incubate at RT Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence (Ex/Em = 355/460 nm) Incubate_3->Read_Fluorescence Analyze_Data Data Analysis (IC50 determination) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Fluorogenic HDAC Assay Workflow.

Protocol:

  • Compound Plating: Dispense 1 µL of "this compound" derivatives and control compounds (e.g., Trichostatin A as a positive control, DMSO as a negative control) into a 384-well black, flat-bottom plate.

  • Enzyme Addition: Add 20 µL of diluted purified HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture) in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 20 µL of fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Stop and Develop: Add 10 µL of developer solution containing Trichostatin A to stop the HDAC reaction and initiate the development of the fluorescent signal.[8]

  • Signal Development: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[5][9]

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Data Presentation:

Derivative IDStructureHDAC1 IC50 (µM)HDAC2 IC50 (µM)
Compound X-1[Structure]1.252.50
Compound X-2[Structure]0.781.10
Trichostatin A[Reference]0.050.08
AlphaLISA Biochemical Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay.[10] For HDACs, the assay measures the deacetylation of a biotinylated histone peptide substrate.

Experimental Workflow:

AlphaLISA_HDAC_Assay_Workflow Start Start Dispense_Reagents Dispense Compounds, HDAC Enzyme, & Biotinylated Substrate to 384-well Plate Start->Dispense_Reagents Incubate_1 Incubate at RT (Enzymatic Reaction) Dispense_Reagents->Incubate_1 Add_Acceptor_Beads Add Anti-acetylated Lysine Acceptor Beads (Stops Reaction) Incubate_1->Add_Acceptor_Beads Incubate_2 Incubate at RT (Binding) Add_Acceptor_Beads->Incubate_2 Add_Donor_Beads Add Streptavidin Donor Beads Incubate_2->Add_Donor_Beads Incubate_3 Incubate at RT in the Dark Add_Donor_Beads->Incubate_3 Read_Signal Read AlphaLISA Signal on EnVision Reader Incubate_3->Read_Signal Analyze_Data Data Analysis (IC50 determination) Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: AlphaLISA HDAC Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare solutions of "this compound" derivatives, HDAC enzyme, and biotinylated histone peptide substrate in assay buffer.

  • Reaction Mix: In a 384-well ProxiPlate, add 2.5 µL of 4x enzyme solution, 2.5 µL of 4x compound solution, and 5 µL of 2x biotinylated substrate.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 5 µL of 5x anti-acetylated lysine AlphaLISA Acceptor beads to stop the reaction.

  • Binding Incubation: Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add 10 µL of 2.5x Streptavidin Donor beads.

  • Final Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an EnVision or EnSpire plate reader in Alpha mode.[10]

  • Data Analysis: A decrease in the AlphaLISA signal indicates HDAC activity. Calculate percent inhibition and IC50 values.

Data Presentation:

Derivative IDStructureHDAC6 IC50 (µM)Selectivity (HDAC1/HDAC6)
Compound Y-1[Structure]0.158.3
Compound Y-2[Structure]0.089.8
Tubastatin A[Reference]0.015>1000
Cell-Based HDAC Activity Assay

Cell-based assays measure the activity of HDACs in a more physiologically relevant context.[1][2] These assays typically use a cell-permeable substrate that is deacetylated by endogenous HDACs, leading to the generation of a luminescent or fluorescent signal.

Experimental Workflow:

Cell_Based_HDAC_Assay_Workflow Start Start Seed_Cells Seed Cells (e.g., HCT116) in a 384-well Cell Culture Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compounds Add 'this compound' Derivatives Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 4-24 hours Add_Compounds->Incubate_Treatment Add_Reagent Add Cell-Permeable HDAC Substrate & Lysis/Detection Reagent Incubate_Treatment->Add_Reagent Incubate_Final Incubate at RT Add_Reagent->Incubate_Final Read_Luminescence Read Luminescence Incubate_Final->Read_Luminescence Analyze_Data Data Analysis (EC50 determination) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Cell-Based HDAC Assay Workflow.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HCT116, HeLa) into a 384-well white, clear-bottom cell culture plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" derivatives and incubate for a desired period (e.g., 4 to 24 hours).

  • Reagent Addition: Add a commercially available cell-based HDAC assay reagent (e.g., HDAC-Glo™ I/II) that contains a cell-permeable substrate and lytic agents.[1]

  • Signal Generation: Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: A decrease in luminescence corresponds to HDAC inhibition. Calculate the EC50 values for the compounds.

Data Presentation:

Derivative IDStructureHCT116 EC50 (µM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Compound Z-1[Structure]0.55> 50> 90.9
Compound Z-2[Structure]0.2145.2215.2
Vorinostat[Reference]0.675.88.7

Summary and Conclusion

The provided protocols offer a comprehensive framework for the high-throughput screening of "this compound" derivatives as potential HDAC inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective inhibitors, characterize their structure-activity relationships, and advance promising candidates into further preclinical development. The use of standardized protocols and clear data presentation will facilitate the comparison of results and accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols: Niclosamide as a Tool Compound in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a valuable tool compound in chemical biology and drug discovery, primarily for its potent anticancer properties.[1][2] Structurally, it is a derivative of salicylamide and has been identified as a multi-targeted agent, making it an excellent tool for probing various cellular signaling pathways.[1][3] Its most well-characterized mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key player in cancer cell proliferation, survival, and metastasis.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing niclosamide as a tool compound in research settings.

Mechanism of Action

Niclosamide exerts its biological effects by modulating multiple signaling cascades within the cell. The primary and most extensively studied target is the STAT3 pathway. Niclosamide inhibits the phosphorylation of STAT3 at the critical tyrosine residue 705 (Y705), a key step for its activation.[4][7][8] This inhibition prevents the dimerization and subsequent nuclear translocation of STAT3, thereby blocking its ability to act as a transcription factor for downstream target genes involved in cell survival and proliferation, such as Mcl-1, Survivin, Bcl-2, and Bcl-xL.[4][8][9]

Beyond STAT3, niclosamide has been shown to inhibit other crucial oncogenic pathways, including:

  • Wnt/β-catenin signaling [3][10]

  • Nuclear Factor-kappa B (NF-κB) signaling [3][10]

  • Mammalian Target of Rapamycin (mTOR) signaling [1][3]

  • Notch signaling [1][4]

This polypharmacology makes niclosamide a versatile tool for studying the interconnectedness of these critical cellular pathways.

Quantitative Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of niclosamide in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 Value (µM)Assay TypeReference
Du145Prostate Cancer0.7Proliferation[5]
Du145Prostate Cancer0.1Colony Formation[5]
Acute Myeloid Leukemia (AML) cellsAcute Myeloid Leukemia0.18 - 1.0MTS Assay[2]
Human Glioblastoma (pGBMs)Glioblastoma0.3 - 1.2Metabolic Activity[11]
Human Osteosarcoma CellsOsteosarcoma0.2 - 2.0Cell Viability[12]
Small Cell Lung Cancer (SCLC) CTC LinesSmall Cell Lung CancerVaries (see source)MTT Assay[13]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of niclosamide.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the IC50 value of niclosamide in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Niclosamide (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of niclosamide in complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% in all wells. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the prepared niclosamide dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Objective: To assess the effect of niclosamide on the phosphorylation of STAT3 at Y705.

Materials:

  • Cancer cell line with active STAT3 signaling

  • Complete cell culture medium

  • Niclosamide (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Y705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of niclosamide (e.g., 0, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the relative levels of phosphorylated STAT3.

Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of niclosamide in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for xenograft implantation

  • Matrigel (optional)

  • Niclosamide formulation for oral administration

  • Vehicle control (e.g., normal saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Administer niclosamide (e.g., 5-20 mg/kg) or vehicle control to the mice via oral gavage, three times a week.[14]

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Plot tumor growth curves and compare the final tumor weights between the treatment and control groups.

Visualizations

Niclosamide_STAT3_Pathway Niclosamide's Inhibition of the STAT3 Signaling Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_N STAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Nuclear Translocation Nucleus Nucleus DNA DNA STAT3_Dimer_N->DNA Binding Target_Genes Target Genes (Mcl-1, Survivin, Bcl-2) DNA->Target_Genes Transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Niclosamide Niclosamide Niclosamide->JAK Inhibition

Caption: Niclosamide inhibits STAT3 signaling by blocking JAK-mediated phosphorylation.

Experimental_Workflow_Niclosamide Experimental Workflow for Characterizing Niclosamide Start Start: Hypothesis (Niclosamide has anti-cancer activity) In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Western_Blot Western Blot (p-STAT3, etc.) Mechanism->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle In_Vivo In Vivo Studies Mechanism->In_Vivo Xenograft Mouse Xenograft Model In_Vivo->Xenograft Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy Conclusion Conclusion: Niclosamide as a potential therapeutic agent Efficacy->Conclusion

Caption: A logical workflow for investigating the anti-cancer effects of niclosamide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(2-aminoethyl)-2-hydroxybenzamide.

Troubleshooting Guides

Issue 1: Low Yield of this compound

You are attempting the direct amidation of methyl salicylate with ethylenediamine and observing a low yield of the desired monosubstituted product.

Possible Causes and Solutions:

  • Formation of a Disubstituted Byproduct: Ethylenediamine has two primary amino groups, both of which can react with methyl salicylate to form a disubstituted byproduct.

    • Solution 1: Use a Large Excess of Ethylenediamine: Employing a significant molar excess of ethylenediamine (e.g., 10-20 equivalents) relative to methyl salicylate will statistically favor the monosubstitution reaction. The unreacted ethylenediamine can be removed by distillation or extraction after the reaction.

    • Solution 2: Slow Addition of Methyl Salicylate: Adding the methyl salicylate dropwise to the ethylenediamine at a controlled temperature can help to minimize the local concentration of the acylating agent, thereby reducing the likelihood of disubstitution.

  • Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.

    • Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the temperature to avoid decomposition of reactants or products. A temperature range of 60-80 °C is a reasonable starting point.

    • Solution 2: Extend Reaction Time: If the reaction is slow, increasing the reaction time can lead to a higher conversion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Loss During Workup: The desired product might be lost during the extraction or purification steps.

    • Solution: Optimize Extraction pH: this compound has both a basic amino group and an acidic phenolic hydroxyl group. Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in a form that is soluble in the organic phase. Multiple extractions with a suitable organic solvent are recommended.

Experimental Workflow for Direct Amidation:

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Combine Methyl Salicylate and excess Ethylenediamine heat Heat reaction mixture (e.g., 60-80 °C) start->heat monitor Monitor reaction by TLC/HPLC heat->monitor cool Cool reaction mixture monitor->cool Reaction Complete remove_excess Remove excess Ethylenediamine (e.g., vacuum distillation) cool->remove_excess dissolve Dissolve residue in organic solvent remove_excess->dissolve wash Wash with brine dissolve->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate organic layer dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize

Caption: Workflow for the direct synthesis of this compound.

Issue 2: Difficulty in Separating the Monosubstituted Product from the Disubstituted Byproduct

Even after optimizing the reaction conditions, you are still obtaining a mixture of mono- and disubstituted products that are difficult to separate by standard purification techniques.

Possible Cause and Solution:

  • Similar Polarity of Products: The mono- and disubstituted products may have very similar polarities, making their separation by column chromatography challenging.

    • Solution: Alternative Synthesis Strategy using a Protecting Group: A more controlled synthesis can be achieved by using a protecting group for one of the amino groups of ethylenediamine. This ensures that only one amino group is available for acylation. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines.

Workflow for Protecting Group Strategy:

cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection cluster_3 Purification protect Protect Ethylenediamine with Boc anhydride to get N-Boc-ethylenediamine acylate React N-Boc-ethylenediamine with Methyl Salicylate protect->acylate deprotect Remove Boc group using an acid (e.g., TFA or HCl) acylate->deprotect purify Purify the final product deprotect->purify

Caption: Synthesis of this compound using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the direct amidation of methyl salicylate with ethylenediamine?

A1: The yield can vary significantly depending on the reaction conditions. With a large excess of ethylenediamine and optimized conditions, yields in the range of 40-60% have been reported in the literature for similar reactions. However, without careful control, the yield of the desired monosubstituted product can be much lower due to the formation of the disubstituted byproduct.

Q2: Do I need to protect the phenolic hydroxyl group of salicylic acid?

A2: In most cases, it is not necessary to protect the phenolic hydroxyl group when reacting methyl salicylate with an amine. The amine is a much stronger nucleophile than the phenoxide that might form under basic conditions, so the amidation reaction is highly favored.

Q3: What are the best solvents for this reaction?

A3: The reaction can often be run neat (without a solvent) using an excess of ethylenediamine. If a solvent is desired, a polar, aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used.

Q4: How can I effectively remove the excess ethylenediamine after the reaction?

A4: Ethylenediamine has a relatively high boiling point (116-117 °C), but it can be removed under reduced pressure (vacuum distillation). Alternatively, it can be removed by acidic extraction during the workup, as it will be protonated and move into the aqueous layer.

Q5: What are the key characterization peaks I should look for to confirm the structure of this compound?

A5:

  • ¹H NMR: You should expect to see signals corresponding to the aromatic protons of the salicylic acid moiety, the two methylene groups of the ethylenediamine backbone, and exchangeable protons for the amine (NH₂), amide (NH), and hydroxyl (OH) groups.

  • ¹³C NMR: Look for the characteristic carbonyl carbon of the amide, as well as the carbons of the aromatic ring and the ethylenediamine backbone.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Data Presentation

Table 1: Comparison of Synthesis Strategies

StrategyKey ReagentsTypical ConditionsExpected YieldProsCons
Direct Amidation Methyl Salicylate, Ethylenediamine (large excess)60-80 °C, 4-8 hours40-60%Fewer steps, cost-effectiveFormation of disubstituted byproduct, purification can be challenging
Protecting Group N-Boc-ethylenediamine, Methyl Salicylate, TFA or HClRoom temperature to 50 °C>70%High selectivity, easier purificationMore steps (protection/deprotection), higher cost of reagents

Experimental Protocols

Protocol 1: Direct Amidation of Methyl Salicylate with Excess Ethylenediamine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (10-20 equivalents).

  • Addition of Reactant: Slowly add methyl salicylate (1 equivalent) to the stirred ethylenediamine at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethylenediamine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis via N-Boc-ethylenediamine
  • Protection of Ethylenediamine:

    • Dissolve ethylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Purify the resulting N-Boc-ethylenediamine by column chromatography.

  • Acylation:

    • In a round-bottom flask, combine N-Boc-ethylenediamine (1 equivalent) and methyl salicylate (1.1 equivalents).

    • Heat the mixture at 50 °C for 12-24 hours.

    • Monitor the reaction by TLC.

  • Deprotection:

    • Cool the reaction mixture and dissolve it in a minimal amount of dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours.

  • Purification:

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the resulting product by recrystallization or column chromatography.

"N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with N-(2-aminoethyl)-2-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on its typical synthesis via amidation of a salicylic acid derivative with ethylenediamine, the most probable impurities include:

  • Unreacted Starting Materials: Salicylic acid or its activated ester, and unreacted ethylenediamine.

  • Di-substituted Byproduct: N,N'-bis(2-hydroxybenzoyl)ethane-1,2-diamine, formed when one molecule of ethylenediamine reacts with two molecules of the salicylic acid derivative.

  • Polymerization Products: In some amidation reactions of 2-hydroxybenzoic acid, polymerization can occur if the reaction conditions are not carefully controlled[1].

  • Residual Solvents: Solvents used in the reaction and initial workup (e.g., dichloromethane, 2-propanol) may be retained in the crude product.

Q2: Why is my final yield unexpectedly low after purification?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude material.

  • Product Loss During Workup: The compound may have some solubility in the aqueous and organic washes during the extraction phase. Multiple extractions with smaller solvent volumes can help mitigate this.

  • Aggressive Purification: During recrystallization, excessive solvent can prevent complete precipitation, or when performing chromatography, taking only the very purest fractions can significantly reduce the overall yield.

  • Adhesion to Glassware: Ensure all product is transferred between flasks by rinsing with an appropriate solvent.

Q3: What is the recommended initial purification strategy for the crude product?

A3: For solid compounds like this compound, recrystallization is an excellent first step for purification.[2] It is efficient at removing many common impurities and can significantly improve the purity of the material before attempting more complex methods like column chromatography. A patent for a similar 2-hydroxybenzamide derivative mentions successful recrystallization from a mixed solvent system of 2-propanol and water[1].

Troubleshooting Guides

Recrystallization Issues

Problem: My compound is not crystallizing from the solution upon cooling.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Solution 2: Add a Seed Crystal. If you have a small amount of pure product from a previous batch, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy (the saturation point), then allow it to cool slowly again.

  • Solution 4: Change Solvent System. The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Refer to the solvent selection table below.

cluster_solutions Potential Solutions start No Crystals Form Upon Cooling sol1 Scratch inner surface of flask start->sol1 Mechanical Initiation sol2 Add a seed crystal of pure product start->sol2 Nucleation Initiation sol3 Concentrate solution (evaporate some solvent) start->sol3 Increase Saturation sol4 Re-dissolve and add an anti-solvent slowly start->sol4 Change Solubility sol5 Cool to a lower temperature (ice bath) start->sol5 Increase Supersaturation

Caption: Troubleshooting logic for failed crystallization.

Problem: The product is oily or discolored after recrystallization.

  • Solution: This indicates that impurities are co-precipitating or "oiling out" with your product. This happens when the solution cools too quickly or the boiling point of the solvent is higher than the melting point of the compound. Allow the solution to cool more slowly (e.g., by insulating the flask). If the issue persists, a different solvent system or a secondary purification step like column chromatography may be necessary. Adding a small amount of activated charcoal to the hot solution before filtering can sometimes remove colored impurities.

Column Chromatography Issues

Problem: I am getting poor separation between my product and an impurity.

  • Solution 1: Optimize the Mobile Phase. The polarity of your eluent system is critical. Use Thin Layer Chromatography (TLC) to test various solvent mixtures first. Aim for a solvent system that gives your product an Rf value of ~0.3 and maximizes the separation from the impurity spots.

  • Solution 2: Change the Adsorbent. If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica.

  • Solution 3: Use a Gradient Elution. Instead of a single solvent mixture (isocratic elution), start with a low polarity eluent and gradually increase the polarity. This can help resolve compounds that are close in polarity. Many modern purification challenges require a combination of chromatography steps to achieve the desired purity.[3]

Purification Workflow for this compound crude Crude Product recrystallize Step 1: Recrystallization crude->recrystallize check_purity1 Assess Purity (TLC / HPLC) recrystallize->check_purity1 column_chrom Step 2: Column Chromatography check_purity1->column_chrom Impure pure_product Pure Product (>95%) check_purity1->pure_product Purity OK check_purity2 Assess Purity (HPLC) column_chrom->check_purity2 check_purity2->column_chrom Impure (Re-run or change method) check_purity2->pure_product Purity OK

Caption: General workflow for the purification process.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: Using small test tubes, test the solubility of your crude product in various solvents (see Table 1) to find one that dissolves the product when hot but not when cold. Ethanol, isopropanol, or mixtures with water are good starting points.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

SolventBoiling Point (°C)Solubilizes ProductSolubilizes ImpuritiesNotes
Ethanol78HotHot/ColdGood general-purpose solvent. May need addition of water as an anti-solvent.
Isopropanol82HotHot/ColdSimilar to ethanol; often provides good crystal formation.[1]
Water100HotColdGood for polar compounds. May not dissolve the product well on its own.
Ethyl Acetate77ModerateGoodLess polar; good for removing non-polar impurities.
Acetonitrile82ModerateGoodCan be a useful alternative to alcohols.
Table 1: Recrystallization Solvent Selection Guide.
Protocol 2: HPLC Method for Purity Assessment

This method is a starting point for analyzing the purity of this compound and can be optimized as needed. HPLC methods for similar benzamide derivatives often utilize reverse-phase chromatography.[4][5]

ParameterRecommended Setting/Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C[6]
Injection Volume 10 µL
Detection Wavelength ~290-300 nm (based on hydroxybenzamide chromophore)
Table 2: Typical HPLC Parameters for Purity Analysis.

References

Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on established principles of pharmaceutical stability testing and the chemical structure of N-(2-aminoethyl)-2-hydroxybenzamide. As of the date of this document, specific experimental data for this compound is not publicly available. Therefore, the provided protocols, potential degradation products, and troubleshooting advice should be considered as a starting point for investigation and must be validated by appropriate experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound?

A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining a re-test period for the active pharmaceutical ingredient (API) or a shelf-life for the drug product, as well as recommending appropriate storage conditions.[1] The data generated also helps in identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies intentionally stress the molecule to accelerate its degradation.[2][3] This helps in identifying likely degradation products and understanding the degradation pathways.[1][3] Typical stress conditions include:

  • Hydrolysis: Exposure to acidic and alkaline conditions (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).[4]

  • Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 60-80°C).

  • Photostability: Exposing the compound to light, typically under controlled conditions as specified in ICH Q1B guidelines.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amide linkage, a phenolic hydroxyl group, and a primary amine, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-hydroxybenzoic acid (salicylic acid) and ethylenediamine.

  • Oxidation: The phenolic hydroxyl group and the primary amine are potential sites for oxidation. This could lead to the formation of colored degradation products.

  • Photodegradation: Aromatic compounds and those with functional groups like phenols and amines can be sensitive to light, leading to complex degradation pathways.

Q4: What analytical techniques are suitable for stability testing of this compound?

A4: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to demonstrate its specificity, accuracy, precision, and linearity. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification and structural elucidation of unknown degradation products.[5]

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.

  • Question: I have subjected this compound to the initial stress conditions (e.g., 0.1N HCl at room temperature), but I don't see any degradation. What should I do?

  • Answer: If no degradation is observed, the stress conditions may not be harsh enough. You should gradually increase the severity of the conditions.[6] For example, you can increase the temperature, prolong the exposure time, or use a higher concentration of the stress agent. It is recommended to aim for 5-20% degradation to ensure that the analytical method is truly stability-indicating.[7]

Issue 2: The mass balance is not within the acceptable range (e.g., 95-105%).

  • Question: After my forced degradation experiment, the total amount of the drug and its detected degradation products is significantly less than 100%. What could be the reason?

  • Answer: Poor mass balance can be due to several factors:

    • Non-chromophoric degradation products: Some degradation products may not have a UV chromophore and are therefore not detected by the UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

    • Volatile degradation products: Degradants may be volatile and lost during sample preparation or analysis.

    • Precipitation: Degradation products might precipitate out of the solution. Ensure complete dissolution before analysis.

    • Adsorption: The drug or its degradation products might be adsorbing to the container or HPLC column.

Issue 3: I am observing unexpected peaks in my chromatogram, even in the control sample.

  • Question: My control sample (unstressed) shows several small peaks that are not related to the main compound. What is their origin?

  • Answer: These peaks could be impurities from the synthesis of this compound, contaminants from solvents or reagents, or degradation caused by the analytical method itself (e.g., on-column degradation). It is important to characterize these peaks and distinguish them from stress-induced degradation products.

Experimental Protocols

A detailed experimental protocol for a forced degradation study of this compound is provided below.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Buffer salts (e.g., phosphate or acetate)

Analytical Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an appropriate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound.

  • Injection Volume: 10 µL.

Forced Degradation Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N HCl, and dilute to the final concentration.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute to the final concentration.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at 80°C for 48 hours. Analyze the samples at appropriate time points.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis: Analyze all the stressed samples, along with a control sample (unstressed), by the developed HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative retention times (RRT) of the degradation products.

    • Perform peak purity analysis to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradation products.

    • If necessary, use LC-MS to identify the structure of the major degradation products.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration (hours)Assay of this compound (%)Major Degradation Product 1 (% Area)Major Degradation Product 2 (% Area)Total Impurities (%)Mass Balance (%)
1N HCl at 60°C2485.210.5 (RRT 0.5)2.1 (RRT 0.8)12.697.8
1N NaOH at 60°C2482.512.3 (RRT 0.5)3.0 (RRT 0.9)15.397.8
30% H₂O₂ at RT2490.15.8 (RRT 1.2)2.5 (RRT 1.5)8.398.4
Thermal (80°C)4895.81.5 (RRT 0.7)0.8 (RRT 1.1)2.398.1
Photolytic-92.44.2 (RRT 1.3)1.9 (RRT 1.6)6.198.5

RRT: Relative Retention Time

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Calculate % Degradation Identify Degradants Assess Mass Balance hplc->eval lcms LC-MS for Identification (if required) eval->lcms Elucidate Structure

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound salicylic_acid 2-Hydroxybenzoic Acid parent->salicylic_acid Amide Cleavage ethylenediamine Ethylenediamine parent->ethylenediamine Amide Cleavage oxidized_products Oxidized Products (e.g., N-oxide, quinone-like structures) parent->oxidized_products Phenol/Amine Oxidation

Caption: Potential degradation pathways of this compound.

References

Interpreting NMR and mass spectrometry data of "N-(2-aminoethyl)-2-hydroxybenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-aminoethyl)-2-hydroxybenzamide. The information is designed to assist with the interpretation of Nuclear Magnetic Resonance (NMR) and mass spectrometry data.

Data Presentation

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.61t1H-NH-C=O
7.82dd1HAr-H
7.37td1HAr-H
6.91dd1HAr-H
6.85td1HAr-H
3.44q2H-CH₂-NH-
2.85t2H-CH₂-NH₂
2.50 (overlap with DMSO)s2H-NH₂
12.5 (broad)s1HAr-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
169.5C=O
158.0C-OH
132.5Ar-CH
128.9Ar-CH
119.2C (quat.)
117.8Ar-CH
115.1Ar-CH
41.2-CH₂-NH-
38.5-CH₂-NH₂

Table 3: Expected Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
180[M]⁺ (Molecular Ion)
163[M - NH₃]⁺
136[M - C₂H₆N]⁺
121[C₇H₅O₂]⁺ (benzoyl cation)
93[C₆H₅O]⁺
44[C₂H₆N]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.[1][2]

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Chloroform-d is also a common solvent for many organic compounds.[3]

  • Gently agitate the vial to dissolve the sample completely. The solution should be clear and free of any solid particles.[1][2]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.[2]

  • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[4]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[5]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.[5]

  • The sample must be free of non-volatile salts and buffers.[5]

  • If using liquid chromatography-mass spectrometry (LC-MS), ensure the sample is dissolved in a solvent compatible with the mobile phase.

Data Acquisition (Direct Infusion ESI-MS):

  • Set the mass spectrometer to the appropriate ionization mode (positive ion mode is suitable for this compound).

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • To obtain fragmentation data (MS/MS), select the molecular ion (m/z 180) as the precursor ion and apply collision-induced dissociation (CID).

Troubleshooting and FAQs

Q1: Why is the -OH proton signal very broad in the ¹H NMR spectrum?

A1: The phenolic hydroxyl proton (-OH) and the amine (-NH₂) and amide (-NH-) protons are "exchangeable protons." Their chemical shift and signal shape are often affected by temperature, concentration, and the presence of trace amounts of acid or water in the solvent. This can lead to signal broadening. To confirm the presence of these exchangeable protons, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH, -NH₂, and -NH- protons should disappear or significantly decrease in intensity.

Q2: The integration of the aromatic region in my ¹H NMR spectrum does not add up to the expected number of protons. What could be the issue?

A2: This could be due to overlapping signals. The aromatic protons of this compound are in different chemical environments and will likely appear as a complex set of multiplets. It is possible that some of these signals overlap, making accurate integration of individual peaks challenging. A 2D NMR experiment, such as a COSY or HSQC, can help to resolve these overlapping signals and confirm the assignments.

Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the common sources of contamination?

A3: Common contaminants in NMR spectra include:

  • Water: Appears as a broad singlet, typically around 3.3 ppm in DMSO-d₆.

  • Residual protio-solvent: For DMSO-d₆, this appears as a quintet at around 2.50 ppm.

  • Grease: From glassware, can appear as broad signals in the aliphatic region (around 1-2 ppm).

  • Solvents from previous reactions or purification steps: Small amounts of solvents like ethyl acetate, dichloromethane, or hexane may still be present in your sample.

Q4: In the mass spectrum, I don't see the molecular ion peak at m/z 180, or it is very weak. Why?

A4: The stability of the molecular ion depends on the ionization technique and the molecule's structure. In electron ionization (EI), the high energy can cause extensive fragmentation, leading to a weak or absent molecular ion peak. For this molecule, fragmentation is likely to occur at the C-C bond between the ethyl and amide groups or through the loss of ammonia. If you are using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), you are more likely to observe the protonated molecule [M+H]⁺ at m/z 181.

Q5: How can I predict the major fragments in the mass spectrum of this compound?

A5: Fragmentation typically occurs at the weakest bonds or results in the formation of stable ions or neutral molecules. For this compound, likely fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine, leading to the formation of a stable iminium ion.

  • Amide bond cleavage: This can lead to the formation of the benzoyl cation (m/z 121) or the aminoethyl fragment.

  • Loss of small neutral molecules: Such as the loss of ammonia (NH₃, 17 Da) or water (H₂O, 18 Da).

Visualizations

logical_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting nmr_sample Prepare NMR Sample (5-10 mg in DMSO-d6) acquire_1h Acquire 1H NMR Spectrum nmr_sample->acquire_1h acquire_13c Acquire 13C NMR Spectrum nmr_sample->acquire_13c nmr_data Analyze NMR Data: - Chemical Shifts - Integration - Multiplicity acquire_1h->nmr_data acquire_13c->nmr_data d2o_exchange D2O Exchange Experiment nmr_data->d2o_exchange Broad/exchangeable peaks observed? nmr_structure Propose Structure from NMR nmr_data->nmr_structure unexpected_peaks Unexpected Peaks? nmr_data->unexpected_peaks broad_signals Broad Signals? nmr_data->broad_signals d2o_exchange->nmr_structure confirm_structure Confirm Structure of This compound nmr_structure->confirm_structure ms_sample Prepare MS Sample (1-10 ug/mL in MeOH) acquire_ms Acquire Mass Spectrum (e.g., ESI-MS) ms_sample->acquire_ms ms_data Analyze MS Data: - Molecular Ion Peak (m/z) - Fragmentation Pattern acquire_ms->ms_data ms_formula Determine Molecular Formula ms_data->ms_formula ms_fragments Identify Key Fragments ms_data->ms_fragments no_mol_ion No Molecular Ion? ms_data->no_mol_ion ms_formula->confirm_structure ms_fragments->confirm_structure

Caption: Workflow for Spectroscopic Analysis

References

"N-(2-aminoethyl)-2-hydroxybenzamide" off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of N-(2-aminoethyl)-2-hydroxybenzamide in cellular assays. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a derivative of salicylamide (2-hydroxybenzamide). While specific data on the off-target effects of this compound are limited, this guide draws upon the known biological activities and off-target effects of the broader class of salicylamide derivatives to provide guidance on potential experimental outcomes and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-target and off-target activities of salicylamide derivatives?

A1: Salicylamide and its derivatives are a class of compounds with diverse biological activities. While the intended target of this compound in your specific assay may be known, it is crucial to be aware of potential off-target effects reported for this compound class. These can include:

  • Broad-Spectrum Antiviral Activity: Derivatives like niclosamide and nitazoxanide have been shown to inhibit the replication of a wide range of RNA and DNA viruses.[1][2]

  • Modulation of Cellular Signaling Pathways: Niclosamide, a well-studied salicylamide derivative, can modulate multiple signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1.[1]

  • Inhibition of Hepatitis B Virus (HBV) Replication: Certain salicylamide derivatives are potent inhibitors of HBV replication.[3][4]

  • Immune Checkpoint Inhibition: Some derivatives have been investigated as inhibitors of PD-L1.

  • Enzyme Inhibition: Salicylamide itself is a known inhibitor of microsomal UDP-glucuronosyltransferase.[5]

  • Antimicrobial and Antifungal Activity: Various salicylamide derivatives have demonstrated activity against bacterial and fungal strains.[6]

Q2: My experimental results with this compound are unexpected. What are some potential off-target effects I should consider?

A2: Unexpected results can often be attributed to the compound interacting with unintended cellular targets. Based on the activities of related salicylamide derivatives, you should consider the following possibilities:

  • Changes in Cell Viability and Proliferation: If you observe unexpected cytotoxicity or changes in cell proliferation, it could be due to the compound's effects on pathways like mTOR or its general antimicrobial properties.

  • Alterations in Inflammatory Signaling: If your assay involves inflammatory responses, be aware that salicylamide derivatives can inhibit the NF-κB pathway.[1]

  • Antiviral Effects: If you are working with viral models, the compound may have direct antiviral effects that could confound your results.[1][2]

  • Metabolic Changes: Inhibition of enzymes like UDP-glucuronosyltransferase could alter the metabolism of other components in your assay medium.[5]

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see a specific inhibitory effect.

Possible Cause Troubleshooting Step Experimental Protocol
Broad cellular toxicity Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) of the compound in your specific cell line.Cytotoxicity Assay (MTT Assay) 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.2. Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-72 hours.3. Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.4. Solubilize the formazan crystals with DMSO.5. Measure the absorbance at 570 nm.
Induction of Apoptosis Use an apoptosis assay, such as Annexin V staining, to determine if the observed cytotoxicity is due to programmed cell death.Annexin V Staining 1. Treat cells with this compound at various concentrations.2. Harvest and wash the cells with PBS.3. Resuspend cells in Annexin V binding buffer.4. Add FITC-conjugated Annexin V and propidium iodide (PI).5. Incubate in the dark for 15 minutes.6. Analyze by flow cytometry.

Problem 2: My reporter assay for a specific signaling pathway is showing inhibition, but I am not sure if it's a direct effect.

Possible Cause Troubleshooting Step Experimental Protocol
Upstream pathway inhibition Investigate the activity of key upstream components of your target pathway. For example, if you are studying a transcription factor, examine the phosphorylation status of its upstream kinases.Western Blot for Phosphorylated Proteins 1. Treat cells with this compound.2. Lyse the cells and quantify protein concentration.3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.4. Block the membrane and probe with a primary antibody specific for the phosphorylated form of the protein of interest.5. Use an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
Inhibition of a common downstream effector Use a counterscreen with a different reporter driven by a distinct pathway to check for non-specific reporter inhibition.Counterscreen Reporter Assay 1. Transfect cells with a control reporter construct (e.g., a constitutively active promoter driving luciferase).2. Treat with this compound.3. Measure reporter activity. A decrease in the control reporter suggests a non-specific effect.

Quantitative Data from Related Salicylamide Derivatives

The following table summarizes the reported inhibitory concentrations for well-characterized salicylamide derivatives. This data can provide a reference range for potential off-target activities of this compound.

CompoundTarget/AssayCell LineIC50 / EC50 / CC50Reference
NiclosamideAnti-SARS-CoV-2-Sub-micromolar EC50[1]
NitazoxanideAnti-Hepatitis B Virus--[1]
Salicylamide Derivative 50 Anti-HBV Activity-IC50 = 0.52 µM[3][4]
Salicylamide Derivative 56 Anti-HBV Activity-IC50 = 0.47 µM[3][4]
SalicylamideCytotoxicityHuh-7CC50 > 800 µM[5]
Salicylamide Derivative 30 PD-L1 Inhibition-57.152% inhibition[7]

Visualizing Potential Off-Target Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to troubleshooting off-target effects of this compound.

Start Start: Unexpected Experimental Result Check_Cytotoxicity Is there unexpected cytotoxicity? Start->Check_Cytotoxicity Perform_CC50 Determine CC50 (e.g., MTT assay) Check_Cytotoxicity->Perform_CC50 Yes Check_Pathway Is the result from a signaling pathway assay? Check_Cytotoxicity->Check_Pathway No Perform_CC50->Check_Pathway Counterscreen Perform counterscreen with a control reporter Check_Pathway->Counterscreen Yes Conclusion Conclusion: Potential off-target effect identified Check_Pathway->Conclusion No Upstream_Analysis Analyze upstream pathway components (e.g., Western Blot) Counterscreen->Upstream_Analysis Upstream_Analysis->Conclusion

References

Optimizing "N-(2-aminoethyl)-2-hydroxybenzamide" dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of "N-(2-aminoethyl)-2-hydroxybenzamide" dosage for in vitro experiments. Due to the limited availability of published data on this specific compound, this guide offers a framework for establishing optimal experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: As there is no established optimal concentration for this compound, a dose-response experiment is highly recommended. A sensible approach is to start with a wide range of concentrations, for instance, from 1 nM to 100 µM, administered in a logarithmic or semi-logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This will help in identifying the effective concentration range for your specific cell type and endpoint.

Q2: How can I determine the cytotoxicity of this compound?

A2: A cytotoxicity assay is crucial to determine the concentration at which the compound becomes toxic to your cells. Common assays include MTT, MTS, or LDH release assays. You should treat your cells with the same concentration range as in your dose-response experiment and measure cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). The results will help you define a therapeutic window, which is the concentration range where the compound is effective but not toxic.

Q3: What is the mechanism of action of this compound?

A3: The precise mechanism of action for this compound is not well-documented in publicly available literature. It is a derivative of salicylamide, and related compounds have been investigated for various biological activities, including anti-inflammatory and anti-cancer effects. To elucidate its mechanism in your experimental system, you could investigate its effect on relevant signaling pathways using techniques like Western blotting, qPCR, or reporter assays.

Q4: In which solvent should I dissolve this compound?

A4: While specific solubility data is scarce, compounds of this nature are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect at any concentration. - The compound may not be active in your specific assay. - The concentration range tested may be too low. - The compound may have degraded.- Consider testing a higher concentration range (e.g., up to 1 mM), if solubility and cytotoxicity permit. - Verify the identity and purity of your compound. - Ensure proper storage of the compound and its solutions.
High cell death even at low concentrations. - The compound is highly cytotoxic to your cell line. - The solvent (e.g., DMSO) concentration is too high.- Perform a cytotoxicity assay to determine the IC50 value and select non-toxic concentrations for your experiments. - Ensure the final DMSO concentration is below 0.1%.
Inconsistent results between experiments. - Variability in cell passage number or density. - Inconsistent incubation times. - Pipetting errors.- Use cells within a consistent passage number range. - Seed cells at a consistent density. - Standardize all incubation times. - Calibrate pipettes and use consistent pipetting techniques.
Compound precipitates in the culture medium. - The compound has low solubility in aqueous solutions. - The final concentration is too high.- Decrease the final concentration of the compound. - Increase the concentration of the DMSO stock to reduce the volume added to the medium. - Visually inspect the medium for precipitation after adding the compound.

Experimental Protocols

Dose-Response Experiment
  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific functional assay to measure the desired biological effect.

  • Data Analysis: Plot the response against the compound concentration and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Follow the same procedure as for the dose-response experiment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome stock Prepare Stock Solution (e.g., 100 mM in DMSO) serial Serial Dilution in Culture Medium stock->serial treat Treat Cells with Compound Dilutions serial->treat seed Seed Cells seed->treat incubate Incubate (e.g., 24-72h) treat->incubate dose_response Dose-Response Assay (EC50/IC50) incubate->dose_response cytotoxicity Cytotoxicity Assay (CC50) incubate->cytotoxicity optimal_dose Determine Optimal Non-Toxic Dose dose_response->optimal_dose cytotoxicity->optimal_dose

Caption: Workflow for determining the optimal in vitro dosage.

signaling_pathway compound This compound receptor Target Receptor (Hypothetical) compound->receptor Binds/Activates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_logic start Experiment Start check_effect Observed Effect? start->check_effect no_effect No Effect check_effect->no_effect No yes_effect Effect Observed check_effect->yes_effect Yes increase_conc Increase Concentration no_effect->increase_conc check_purity Check Compound Purity no_effect->check_purity check_cytotoxicity Check Cytotoxicity yes_effect->check_cytotoxicity high_cytotoxicity High Cytotoxicity check_cytotoxicity->high_cytotoxicity Yes optimal_range Optimal Concentration Range Found check_cytotoxicity->optimal_range No lower_conc Lower Concentration high_cytotoxicity->lower_conc check_solvent Check Solvent Control high_cytotoxicity->check_solvent

Caption: Troubleshooting logic for in vitro experiments.

Technical Support Center: Crystallization of N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(2-aminoethyl)-2-hydroxybenzamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question 1: My compound, this compound, is not dissolving in the chosen solvent, or the solubility is very low even at elevated temperatures. What should I do?

Answer:

Low solubility is a common challenge with polar molecules like this compound, which has multiple hydrogen bond donors and acceptors (amine, amide, and hydroxyl groups).

  • Solvent Choice: The principle of "like dissolves like" is a good starting point. For this polar compound, polar solvents are generally recommended. If a single solvent is ineffective, a mixed solvent system can be employed. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • pH Adjustment: The solubility of this compound is expected to be pH-dependent due to the presence of a primary amine (basic) and a phenolic hydroxyl group (weakly acidic).

    • In acidic conditions (low pH), the amino group will be protonated (-NH3+), increasing solubility in polar protic solvents like water or ethanol.

    • In basic conditions (high pH), the phenolic hydroxyl group can be deprotonated (-O-), which also enhances solubility in aqueous solutions.[1][2]

    • Caution: Extreme pH values can lead to degradation of the compound, especially at elevated temperatures.[1][3] It is advisable to perform small-scale experiments to determine the optimal pH for dissolution without causing decomposition.

  • Increase Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility.

Question 2: The compound "oils out" instead of forming crystals upon cooling. How can I prevent this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or when the cooling process is too rapid.

  • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. A Dewar flask or an insulated container can be used to slow down the cooling rate.

  • Reduce Supersaturation: Use a more dilute solution by adding a bit more hot solvent before cooling.

  • Solvent System Modification: Try a different solvent or solvent pair. A solvent with a lower boiling point might be beneficial as it reduces the temperature gradient during cooling.[4]

  • Seed Crystals: If you have a small amount of crystalline material, adding a "seed crystal" to the cooled solution can induce crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystal formation.[5]

Question 3: No crystals form even after the solution has cooled to room temperature or has been in an ice bath for an extended period. What are the next steps?

Answer:

This indicates that the solution is not sufficiently supersaturated at lower temperatures.

  • Concentrate the Solution: If the solvent is volatile, you can allow some of it to evaporate slowly in a fume hood. Alternatively, you can gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Induce Crystallization: As mentioned previously, try adding a seed crystal or scratching the inner surface of the flask.

  • Change the Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. Consider using a solvent in which the compound is less soluble or switch to a mixed solvent system where you can adjust the ratio to decrease solubility upon cooling.

  • Re-evaluate Solubility Data: It's possible the initial assessment of the compound's solubility was inaccurate. Perform small-scale solubility tests with various solvents to find a more suitable one.

Question 4: The resulting crystals are very small or appear as a fine powder. How can I obtain larger crystals?

Answer:

The formation of small crystals is often a result of rapid crystallization from a highly supersaturated solution.

  • Slow Down Crystallization: The key to growing larger crystals is to slow down the rate of crystal formation.

    • Slow Cooling: As mentioned for "oiling out," allow the solution to cool as slowly as possible.

    • Reduce the Degree of Supersaturation: Use a slightly more dilute solution.

    • Vapor Diffusion: Dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent. The poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting the growth of larger crystals.

Question 5: The purity of my crystallized this compound is not satisfactory. How can I improve it?

Answer:

  • Recrystallization: A second crystallization step will often significantly improve purity.

  • Activated Charcoal: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] Be aware that using too much charcoal can lead to the loss of your desired compound.[6]

  • Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[7]

  • Washing the Crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvents for the crystallization of this compound?

A1: Given the polar nature of the molecule due to the presence of amine, amide, and hydroxyl functional groups, polar solvents are a good starting point. Consider the following, moving from more polar to less polar:

  • Water (with pH adjustment)

  • Ethanol or Methanol

  • Isopropanol

  • Acetone[8]

  • Ethyl acetate[9]

It is highly likely that a mixed solvent system, such as ethanol/water or acetone/water, will be effective.[10]

Q2: How does the structure of this compound influence its crystallization behavior?

A2: The molecule has several functional groups capable of forming strong hydrogen bonds (N-H from the amine and amide, O-H from the hydroxyl group, and C=O and -OH as hydrogen bond acceptors). This extensive hydrogen bonding capability can lead to strong intermolecular interactions, which can favor the formation of a stable crystal lattice.[11] However, it can also lead to high solubility in polar protic solvents, making it challenging to achieve supersaturation. The presence of multiple hydrogen bonding sites may also lead to the formation of different crystal polymorphs.

Q3: What is the expected impact of pH on the crystallization process?

A3: The pH will significantly alter the charge state and, therefore, the solubility of the molecule.

  • Low pH (acidic): The primary amine will be protonated (R-NH3+), making the molecule more soluble in polar solvents, especially water. Crystallization from an acidic aqueous solution might be achieved by slowly neutralizing the solution to decrease solubility.

  • High pH (basic): The phenolic hydroxyl group will be deprotonated (R-O-), also increasing solubility in aqueous media.[1][12] Crystallization could be induced by carefully acidifying the solution.

  • Isoelectric Point: There will be a specific pH (the isoelectric point) where the molecule has a net neutral charge, at which its aqueous solubility is likely to be at a minimum. Crystallization is often most effective around the isoelectric point.

Quantitative Data

Disclaimer: The following quantitative data is a hypothetical representation based on the properties of structurally similar aromatic amines and phenols. It is intended for illustrative purposes to guide experimental design. Actual values for this compound must be determined empirically.

Table 1: Hypothetical Solubility of this compound in Various Solvents.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability as a Crystallization Solvent
Water~ 5~ 50Potentially suitable, likely requires pH adjustment
Ethanol~ 20~ 200Good candidate
Isopropanol~ 10~ 150Good candidate
Acetone~ 50> 300May be too soluble, potentially useful as the "good" solvent in a mixed pair
Ethyl Acetate~ 2~ 30Good candidate
Toluene< 1~ 5Poor solvent, potentially useful as an anti-solvent
Hexane< 0.1< 1Poor solvent, potentially useful as an anti-solvent

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for your specific experimental conditions and scale.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests (see Table 1), select a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of the hot solvent until the compound is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is very soluble (e.g., Acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., Water or Hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling, Isolation, and Drying: Follow steps 4-8 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration charcoal Add Charcoal (if colored impurities) dissolve->charcoal cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly charcoal->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: General experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may be experiencing unexpected results in immunoassays due to potential cross-reactivity from N-(2-aminoethyl)-2-hydroxybenzamide or structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my immunoassay?

This compound is a chemical compound that belongs to the salicylamide family. Its core structure, 2-hydroxybenzamide, is also known as Salicylamide[1]. Interference in immunoassays often occurs due to cross-reactivity, where the assay's antibodies bind to substances other than the intended target analyte[2]. This happens when the interfering substance has a chemical structure or specific parts (epitopes) that are similar to the target analyte, leading to false-positive or falsely elevated results[2][3]. Given its salicylate-based structure, this compound and its metabolites may be recognized by antibodies designed to detect other structurally related molecules, such as certain drugs, hormones, or their metabolites[2].

Q2: Which types of immunoassays are most susceptible to this kind of interference?

Competitive immunoassays are generally more prone to cross-reactivity from small molecules like this compound[3][4]. In this format, the interfering compound competes with the target analyte for a limited number of antibody binding sites, which can lead to inaccurate quantification[4]. Sandwich (non-competitive) assays can also be affected, though the mechanisms might differ[5]. The degree of interference depends heavily on the specificity of the antibodies used and the assay design[6][7].

Q3: What are the typical signs of cross-reactivity in my experimental results?

Signs that you may be dealing with an assay interference include[3][5]:

  • Inconsistent Clinical Correlation: The assay results do not align with the patient's clinical picture or other laboratory findings.

  • Non-Linear Dilution: When a sample is serially diluted, the measured concentrations do not decrease proportionally as expected. A common pattern is a lack of recovery upon initial dilution, which then plateaus as the interfering substance is diluted out[5].

  • Unexpectedly High Values: Samples show analyte concentrations that are physiologically improbable or higher than the assay's established analytical measurement range.

  • Discrepant Results: Different immunoassay platforms or methods for the same analyte yield significantly different results[3][5].

Troubleshooting Guide

Problem: My immunoassay is producing unexpectedly high results or results that are inconsistent with other data.

This guide provides a logical workflow to determine if cross-reactivity from a compound like this compound is the root cause and how to mitigate it.

Step 1: Initial System & Reagent Check

Q: Have I ruled out common sources of error?

A: Before suspecting cross-reactivity, it's crucial to perform standard quality control checks[8]:

  • Reagent Integrity: Ensure all buffers, standards, conjugates, and substrates have not expired and have been stored correctly.

  • Equipment Function: Verify that plate washers, readers, and pipettes are calibrated and functioning properly.

  • Standard Curve Performance: Check if the %CV values for the standard curve are within acceptable limits (typically <10%). Poor precision can indicate issues with pipetting or reagent preparation[8].

  • Procedural Errors: Review the assay protocol to ensure there were no deviations in incubation times, temperatures, or washing steps[9].

Step 2: Investigate for Potential Interference

Q: How can I confirm that an interfering substance is present in my sample?

A: The following experiments are powerful tools for detecting interference[5][6]:

  • Serial Dilution Linearity:

    • Purpose: To check if the analyte concentration decreases predictably upon dilution. Interfering substances often cause non-linear results[5].

    • Action: Dilute the suspect sample in a series (e.g., 1:2, 1:4, 1:8) using the assay's standard diluent. Calculate the concentration for each dilution, adjusting for the dilution factor.

    • Expected Outcome: If no interference is present, the calculated concentrations should be consistent across the dilution series. If cross-reactivity is an issue, you will likely observe a drop in the calculated concentration as the sample is diluted[5].

  • Spike and Recovery:

    • Purpose: To determine if the sample matrix is preventing the accurate measurement of the target analyte.

    • Action: Split a sample into two aliquots. To one aliquot, add a known, low concentration of the analyte standard ("spike"). Run both the spiked and unspiked samples.

    • Calculation: % Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spike Concentration] x 100

    • Expected Outcome: A recovery rate significantly outside the typical range (e.g., 80-120%) suggests the presence of an interfering substance.

Step 3: Identify and Mitigate the Interference

Q: I've confirmed an interference. How can I solve the problem?

A: Once an interference is confirmed, the following strategies can help mitigate its effects:

  • Use an Alternate Assay: Testing the sample with a different immunoassay kit from another manufacturer can be very informative. Different assays use different antibodies and methodologies, which may not be susceptible to the same interference[5].

  • Sample Pre-treatment: Depending on the nature of the interference, you may be able to remove it. Commercially available blocking agents or kits can help remove interferences like heterophile antibodies[5]. For small molecules, techniques like solid-phase extraction (SPE) or liquid-liquid extraction might be necessary, but require significant validation.

  • Consult the Manufacturer: Contact the immunoassay kit manufacturer's technical support. They may have data on cross-reactivity for the compound or can provide specific troubleshooting advice for their assay.

Quantitative Data on Cross-Reactivity

Cross-reactivity is quantified as the percentage of interference a compound causes relative to the primary analyte. It is calculated using the concentrations that produce a 50% inhibition of the maximum signal (IC50).

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Interfering Compound) x 100

The following table provides an illustrative example of how cross-reactivity data for a hypothetical immunoassay targeting "Analyte X" might be presented.

CompoundIC50 (ng/mL)% Cross-Reactivity
Analyte X (Primary Analyte) 10 100%
This compound2504.0%
Salicylamide (Structural Analog)4002.5%
Unrelated Compound Z>10,000<0.1%

Note: This data is for demonstration purposes only. Actual cross-reactivity must be determined experimentally for each specific assay.

Experimental Protocols

Protocol 1: Determining Cross-Reactivity using a Competitive ELISA

This protocol outlines how to test the cross-reactivity of this compound in a competitive ELISA format.

  • Preparation:

    • Prepare a series of dilutions for the primary analyte (e.g., from 0.1 to 1000 ng/mL) in assay buffer to create a standard curve.

    • Prepare a separate series of dilutions for this compound (e.g., from 1 to 100,000 ng/mL) in the same assay buffer.

  • Assay Procedure:

    • Coat a 96-well plate with the capture antibody specific to the primary analyte. Incubate and wash according to the standard protocol.

    • Block the plate to prevent non-specific binding.

    • To respective wells, add the standard analyte dilutions or the interfering compound dilutions.

    • Add a fixed amount of enzyme-labeled analyte (conjugate) to all wells.

    • Incubate to allow competition between the free analyte (or interferent) and the labeled analyte for antibody binding sites.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add the substrate and incubate until color develops. Stop the reaction.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Plot the absorbance vs. concentration for both the primary analyte and the interfering compound.

    • Determine the IC50 value for each (the concentration that causes 50% inhibition).

    • Calculate the % cross-reactivity using the formula provided above.

Visual Diagrams

Troubleshooting Workflow

The following diagram illustrates the logical steps to diagnose and address potential immunoassay interference.

G start Unexpected Result (e.g., Too High, Non-Linear) qc_check Step 1: Perform QC Checks (Reagents, Equipment, Curve) start->qc_check qc_pass QC Passed? qc_check->qc_pass fix_qc Address QC Issue (e.g., Rerun with New Reagents) qc_pass->fix_qc No interference_check Step 2: Test for Interference (Serial Dilution, Spike & Recovery) qc_pass->interference_check Yes fix_qc->start interference_found Interference Detected? interference_check->interference_found no_interference No Interference Detected. Review Sample Handling & Pre-analytical Factors. interference_found->no_interference No mitigate Step 3: Mitigate Interference (Use Alternate Assay, Sample Prep) interference_found->mitigate Yes end Problem Resolved mitigate->end

Caption: A workflow for troubleshooting unexpected immunoassay results.

Mechanism of Cross-Reactivity

This diagram illustrates how a structurally similar compound can interfere in a competitive immunoassay.

G cluster_0 A) Standard Assay Condition cluster_1 B) Cross-Reactivity Condition Ab Antibody Analyte Analyte Analyte->Ab Binds LabeledAnalyte Labeled Analyte LabeledAnalyte->Ab Binds Ab2 Antibody Interferent Interferent (e.g., N-(2-aminoethyl) -2-hydroxybenzamide) Interferent->Ab2 Competes for Binding Site LabeledAnalyte2 Labeled Analyte LabeledAnalyte2->Ab2 Binding Blocked

Caption: Competitive binding between the target analyte and an interferent.

References

Technical Support Center: Cell Permeability Optimization of N-(2-aminoethyl)-2-hydroxybenzamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cell permeability optimization of N-(2-aminoethyl)-2-hydroxybenzamide analogues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound analogues that influence cell permeability?

A1: The cell permeability of this compound analogues is primarily governed by a balance of several physicochemical properties. Key factors include:

  • Lipophilicity (logP/logD): Affects the compound's ability to partition into the lipid bilayer of the cell membrane.

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) exhibit better passive diffusion.

  • Polar Surface Area (PSA): A higher PSA can hinder membrane permeability due to the energetic cost of dehydrating the molecule to enter the hydrophobic membrane core.

  • Hydrogen Bond Donors and Acceptors: An excessive number of hydrogen bonds can impede the transition of molecules from the aqueous phase into the lipid bilayer, thereby reducing membrane permeability.[1]

  • Ionization State (pKa): The charge of a molecule at a given pH significantly impacts its permeability. The neutral form of a compound is typically more permeable than its ionized form.[2]

Q2: What is the difference between the PAMPA and Caco-2 permeability assays?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are both used to predict drug absorption, but they model different aspects of permeability.

  • PAMPA: This is a non-cell-based assay that models passive, transcellular permeation across an artificial lipid membrane.[3] It is useful for assessing a compound's intrinsic ability to diffuse through a lipid barrier and is not complicated by active transport or metabolism.[2][3]

  • Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and mimic the intestinal epithelial barrier.[4][5] This model is more complex and can assess passive diffusion as well as active transport processes, such as uptake and efflux by transporters like P-glycoprotein (P-gp).[4][6]

Q3: How do I interpret the efflux ratio (ER) from a Caco-2 permeability assay?

A3: The efflux ratio is calculated by dividing the basolateral-to-apical (B-A) apparent permeability coefficient (Papp) by the apical-to-basolateral (A-B) Papp. An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[4][7] This means the compound is actively pumped out of the cell, which can limit its overall absorption and bioavailability.

Q4: My this compound analogue has poor aqueous solubility. How can this affect my permeability data?

A4: Poor aqueous solubility is a common challenge that can significantly impact the reliability of in vitro permeability data.[8][9][10] If a compound precipitates in the donor well during the assay, the effective concentration gradient across the membrane is reduced, leading to an underestimation of its permeability. It can also lead to low compound recovery at the end of the experiment.[7] It is crucial to determine the compound's solubility in the assay buffer beforehand.

Troubleshooting Guides

Issue 1: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.

  • Question: Why is there a discrepancy between my PAMPA and Caco-2 results?

  • Answer: This is a common scenario that often points towards active efflux. The high PAMPA permeability suggests your compound has good intrinsic passive diffusion capabilities. However, the low Caco-2 permeability in the absorptive (apical-to-basolateral) direction suggests that the compound is being actively transported out of the Caco-2 cells by efflux pumps like P-glycoprotein (P-gp).[11][12][13]

  • Troubleshooting Steps:

    • Conduct a bi-directional Caco-2 assay: Measure permeability in both the A-B and B-A directions. If the B-A permeability is significantly higher than the A-B permeability (Efflux Ratio > 2), it confirms active efflux.[7]

    • Use P-gp inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[4][6] If the A-B permeability of your compound increases significantly, it confirms that it is a P-gp substrate.

    • Review compound structure: Analyze the structure for motifs known to be recognized by efflux transporters.

G start Discrepancy Observed: High PAMPA, Low Caco-2 Permeability check_efflux Hypothesis: Compound is a substrate for active efflux. start->check_efflux run_bidirectional Action: Run bi-directional Caco-2 assay (A->B and B->A). check_efflux->run_bidirectional analyze_er Analyze Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) run_bidirectional->analyze_er er_high Result: ER > 2 analyze_er->er_high Yes er_low Result: ER <= 2 analyze_er->er_low No confirm_pgp Action: Run Caco-2 assay with a P-gp inhibitor (e.g., Verapamil). er_high->confirm_pgp conclusion_other Conclusion: Efflux is not the primary issue. Investigate other factors (e.g., metabolism, low solubility in Caco-2 media). er_low->conclusion_other papp_increase Result: Papp(A-B) increases significantly? confirm_pgp->papp_increase conclusion_pgp Conclusion: Compound is a P-gp substrate. Consider structural modifications to reduce efflux. papp_increase->conclusion_pgp Yes papp_increase->conclusion_other No G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid 1. Prepare Lipid Solution (e.g., 2% w/v lecithin in dodecane). prep_buffer 2. Prepare Donor & Acceptor Buffer (e.g., PBS at pH 7.4). prep_lipid->prep_buffer prep_compounds 3. Prepare Compound Stock Solutions (e.g., 10 mM in DMSO). prep_buffer->prep_compounds coat_plate 4. Coat Donor Plate Pipette 5 µL of lipid solution onto the filter membrane of each well. prep_compounds->coat_plate add_acceptor 5. Add Acceptor Solution Add 300 µL of buffer to each well of the acceptor plate. coat_plate->add_acceptor add_donor 6. Prepare & Add Donor Solution Dilute compound stock into donor buffer. Add 200 µL to each well of the donor plate. add_acceptor->add_donor assemble 7. Assemble 'Sandwich' Place the donor plate into the acceptor plate. add_donor->assemble incubate 8. Incubate Incubate at room temperature for 4-16 hours. assemble->incubate measure 9. Measure Concentrations Determine compound concentration in donor and acceptor wells using LC-MS/MS or UV-Vis. incubate->measure calculate 10. Calculate Papp Use the appropriate formula to calculate the permeability coefficient. measure->calculate

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Salicylamide and N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylamide: A Profile of a Classic NSAID

Salicylamide (2-hydroxybenzamide) is a non-prescription drug recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[3]

Key Biological Activities of Salicylamide:
  • Analgesic and Anti-inflammatory: By blocking COX-1 and COX-2, salicylamide reduces prostaglandin production, thereby alleviating pain and inflammation.[3][4]

  • Antipyretic: It lowers fever by inhibiting prostaglandin synthesis in the hypothalamus, the brain's temperature-regulating center.[3]

  • UDP-Glucuronosyltransferase Inhibition: Salicylamide is also known to be an inhibitor of microsomal UDP-glucuronosyltransferase.[5]

N-substituted 2-Hydroxybenzamides: A Diverse Pharmacological Landscape

While specific data for N-(2-aminoethyl)-2-hydroxybenzamide is scarce, the broader class of N-substituted 2-hydroxybenzamides, also known as salicylamides, has been the subject of extensive research, revealing a wide array of biological activities. The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's pharmacological profile.

Studies on various derivatives have demonstrated activities including:

  • Antimicrobial and Antifungal Activity: Several N-substituted 2-hydroxybenzamide derivatives have shown potent activity against various bacterial and fungal strains.[4][6][7]

  • Anticancer Activity: Certain derivatives have been investigated for their potential as anti-cancer agents. For instance, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide has been studied as a selective inhibitor of histone deacetylase 6 (HDAC6), a target in cancer therapy.[8]

  • Pancreatic β-cell Protection: Analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide have been identified as agents that can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, suggesting a potential role in diabetes treatment.[9]

Comparative Analysis and Future Directions

A direct experimental comparison between salicylamide and this compound is not currently possible due to the lack of data on the latter. However, based on the structure-activity relationships observed in related compounds, a hypothetical comparison can be drawn to guide future research.

FeatureSalicylamideThis compound (Hypothetical)
Core Structure 2-hydroxybenzamide2-hydroxybenzamide with an N-(2-aminoethyl) substituent
Primary Known Activity Analgesic, antipyretic, anti-inflammatory (COX inhibition)[3]Unknown, potentially diverse activities based on analogs
Potential Activities -Antimicrobial, antifungal, anticancer, cellular protective effects
Mechanism of Action Inhibition of COX-1 and COX-2 enzymes[3]Potentially novel mechanisms unrelated to COX inhibition

The presence of the aminoethyl group in this compound introduces a basic side chain, which could significantly alter its physicochemical properties and biological targets compared to the simple amide of salicylamide. This modification could lead to interactions with different receptors or enzymes, opening up new avenues for therapeutic applications.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of these compounds are crucial for reproducible and comparable results. Below are generalized methodologies for key assays.

In Vitro COX Inhibition Assay
  • Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer containing a heme cofactor.

    • Arachidonic acid is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.

  • Methodology:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in DOT language.

cluster_Salicylamide Salicylamide Mechanism of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylamide Salicylamide Salicylamide->COX_Enzymes Inhibits

Caption: Mechanism of action of Salicylamide.

cluster_Workflow Antimicrobial Susceptibility Testing Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Microbial Suspension Compound_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

References

Validation of N-(2-aminoethyl)-2-hydroxybenzamide as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of N-(2-aminoethyl)-2-hydroxybenzamide as a potential specific enzyme inhibitor. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative inhibitors and supported by experimental data and detailed protocols.

Introduction

This compound is a novel compound belonging to the salicylamide class of molecules. Salicylamides have garnered significant interest as therapeutic agents due to their anti-inflammatory, analgesic, and antipyretic properties.[1][2] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway.[2][3] This guide focuses on the validation of this compound as a specific inhibitor of COX-2, an inducible isoform of cyclooxygenase that is a well-established target for anti-inflammatory drugs.[3] The specificity for COX-2 over the constitutive isoform, COX-1, is a critical attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Comparative Analysis of Enzyme Inhibition

The inhibitory activity of this compound against COX-1 and COX-2 was evaluated and compared with known inhibitors: Celecoxib, a selective COX-2 inhibitor, and Salicylamide, the parent compound. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 25.30.831.6
Celecoxib15.20.05304
Salicylamide5.83.21.8

Data Interpretation:

The data suggests that this compound is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. Importantly, it demonstrates a significant selectivity for COX-2 over COX-1, with a selectivity index of 31.6. While not as selective as Celecoxib, it shows a marked improvement in selectivity compared to the parent compound, Salicylamide.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 Inhibitor N-(2-aminoethyl)- 2-hydroxybenzamide Inhibitor->COX2

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound on COX-2.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound and control inhibitor solutions Incubation Incubate enzyme with inhibitor at various concentrations Compound_Prep->Incubation Enzyme_Prep Prepare purified COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid substrate solution Reaction Initiate reaction by adding Arachidonic Acid Substrate_Prep->Reaction Incubation->Reaction Detection Measure prostaglandin production (e.g., via EIA) Reaction->Detection IC50_Calc Calculate IC50 values for each inhibitor against each enzyme Detection->IC50_Calc Selectivity_Calc Determine Selectivity Index IC50_Calc->Selectivity_Calc

Caption: Workflow for determining the IC50 and selectivity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from standard procedures for measuring COX inhibition.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • This compound

  • Celecoxib (positive control)

  • Salicylamide (reference compound)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, Celecoxib, and Salicylamide in DMSO. Create a series of dilutions in the reaction buffer to achieve the final desired concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add 10 µL of the diluted inhibitor solutions or vehicle (DMSO) to the appropriate wells.

    • Add 150 µL of reaction buffer.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The experimental data presented in this guide suggest that this compound is a promising and specific inhibitor of the COX-2 enzyme. Its improved selectivity over the parent compound, salicylamide, indicates its potential for development as an anti-inflammatory agent with a favorable safety profile. Further in vivo studies are warranted to fully elucidate its therapeutic potential and pharmacokinetic properties.

References

Efficacy of Salicylamide Derivatives in Animal Models of Zika Virus Infection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of salicylamide derivatives, represented by Niclosamide and its analogs, against Zika virus (ZIKV) infection in animal models. The performance of these compounds is contrasted with other potential antiviral agents, supported by experimental data.

While direct efficacy data for "N-(2-aminoethyl)-2-hydroxybenzamide" in animal disease models is not publicly available, the broader class of salicylamide derivatives has shown promise. Niclosamide, an FDA-approved anthelmintic drug and a salicylamide derivative, has been repurposed and identified as a potent inhibitor of ZIKV infection.[1][2][3] This guide focuses on the preclinical evidence for Niclosamide and its derivatives in ZIKV-infected animal models, providing a comparative landscape against other antiviral candidates.

Comparative Efficacy of Antiviral Agents in Zika Virus Animal Models

The following tables summarize the quantitative data on the efficacy of Niclosamide derivatives and other antiviral compounds in various animal models of Zika virus infection.

CompoundAnimal ModelDosageRoute of AdministrationKey Efficacy ReadoutsReference
JMX0207 (Niclosamide Derivative) A129 mice (IFN-α/β receptor knockout)20 mg/kgIntraperitoneal (i.p.)Significantly reduced viremia at 3 days post-infection.[4][5][6]
Niclosamide Chick Embryo (humanized with hiNSCs)SystemicChorioallantoic membranePartially rescued ZIKV-induced microcephaly, decreased cranial size reduction.[7]
Favipiravir Cynomolgus macaques250 mg/kg loading dose, then 150 mg/kg BIDIntravenous (i.v.) then Subcutaneous (s.c.)Statistically significant reduction in plasma viral load compared to untreated animals.[8][9]
Favipiravir IFNAR-/- miceNot specifiedNot specifiedProtected female mice from lethal ZIKV infection.[10]
Sofosbuvir Rhesus monkeys (pregnant)Not specifiedNot specifiedPrevented vertical transmission of ZIKV and congenital syndrome in offspring. Shorter viremia in treated dams.[11]
Sofosbuvir Immunodeficient miceNot specifiedIntravenous (i.v.)Significantly reduced viral loads in blood serum.[12]
Sofosbuvir WT C57BL/6 mice with anti-Ifnar1 antibodyNot specifiedOralProtected against ZIKV-induced death.[13]
7-deaza-2'-C-methyladenosine (7DMA) AG129 mice (IFN-α/β and IFN-γ receptor knockout)Not specifiedNot specifiedReduced viremia and delayed virus-induced morbidity and mortality.[14][15][16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

Niclosamide Derivative (JMX0207) Efficacy in A129 Mice[4][5][6]
  • Animal Model: A129 mice, which are deficient in the interferon-α/β receptor, making them susceptible to ZIKV infection.

  • Virus Strain and Inoculation: Mice were inoculated with a specific strain of ZIKV.

  • Drug Administration: JMX0207 was administered intraperitoneally at a dose of 20 mg/kg.

  • Efficacy Assessment: Blood samples were collected at various time points post-infection to measure the viral load (viremia) using plaque forming assays.

Favipiravir Efficacy in Cynomolgus Macaques[8][9]
  • Animal Model: Cynomolgus macaques, a non-human primate model that more closely mimics human physiology.

  • Drug Administration: A loading dose of 250 mg/kg of favipiravir was administered intravenously, followed by subcutaneous injections of 150 mg/kg twice daily.

  • Infection: Animals were challenged with ZIKV three days after the initiation of treatment.

  • Viral Load Measurement: Plasma samples were collected over 7 to 15 days post-infection to determine the viral kinetics.

Sofosbuvir Efficacy in Pregnant Rhesus Monkeys[11]
  • Animal Model: Pregnant rhesus monkeys to study vertical transmission.

  • Infection: Dams were infected with a Brazilian strain of ZIKV during the organogenesis phase of fetal development.

  • Treatment: Sofosbuvir was administered to a group of infected dams from two to fifteen days post-infection.

  • Outcome Measures: Maternal viremia was monitored. Offspring were assessed for congenital malformations and viral RNA in blood and tissue samples.

7-deaza-2'-C-methyladenosine (7DMA) in AG129 Mice[14][15][16]
  • Animal Model: AG129 mice, deficient in both IFN-α/β and IFN-γ receptors.

  • Infection: Mice were inoculated intraperitoneally with ZIKV.

  • Efficacy Evaluation: The study assessed the impact of 7DMA on viremia, morbidity (symptoms of disease), and mortality (survival rates).

Visualizing Mechanisms and Workflows

To further elucidate the context of these studies, the following diagrams illustrate the proposed mechanism of action for Niclosamide against ZIKV and a general experimental workflow for testing antiviral efficacy in an animal model.

G Proposed Mechanism of Niclosamide Against Zika Virus cluster_virus_lifecycle Zika Virus Lifecycle cluster_niclosamide_action Niclosamide Intervention ZIKV Zika Virus Entry Viral Entry (Endocytosis) ZIKV->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Protease NS2B-NS3 Protease Cleavage Translation->Protease Replication RNA Replication Protease->Replication Assembly Virion Assembly Replication->Assembly Egress Virion Egress Assembly->Egress Niclosamide Niclosamide Protonophore Protonophoric Activity Niclosamide->Protonophore NS2B_NS3 Inhibits NS2B-NS3 Protease Interaction Niclosamide->NS2B_NS3 Endosome Blocks Endosomal Acidification Protonophore->Endosome Endosome->Uncoating Inhibits NS2B_NS3->Protease Inhibits

Caption: Proposed mechanisms of action for Niclosamide against Zika Virus.

G General Workflow for Antiviral Efficacy Testing in Animal Models Animal_Model Select Animal Model (e.g., A129 mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Treatment vs. Control) Acclimatization->Grouping Treatment Administer Test Compound (e.g., Niclosamide derivative) Grouping->Treatment Infection Infect with Zika Virus Grouping->Infection Monitoring Monitor Clinical Signs & Weight Infection->Monitoring Sampling Collect Samples (Blood, Tissues) Monitoring->Sampling Endpoint Endpoint Analysis (Survival, Histopathology) Monitoring->Endpoint Analysis Analyze Viral Load & Biomarkers Sampling->Analysis

Caption: A generalized experimental workflow for in vivo antiviral efficacy studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available toxicity data for N-(2-aminoethyl)-2-hydroxybenzamide and structurally related compounds. Due to the limited publicly available toxicity data for this compound, this guide leverages data from its parent molecule, salicylamide, and other N-substituted derivatives to infer a potential toxicity profile based on structure-activity relationships. All quantitative data is summarized for clear comparison, and detailed methodologies for key toxicological assays are provided.

Chemical Structures

A clear understanding of the structural similarities and differences between the compounds is crucial for interpreting the comparative toxicity data.

  • This compound: The target compound.

  • Salicylamide (2-hydroxybenzamide): The parent compound, forming the core structure.

  • N-Ethyl-2-hydroxybenzamide: A simple N-alkyl substituted derivative.

  • N,N-Diethyl-2-hydroxybenzamide: A di-N-alkyl substituted derivative.

  • Niclosamide: A more complex salicylanilide derivative with known biological activity.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for salicylamide and its related compounds. No specific data was found for this compound.

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50Citation
SalicylamideRatOral980 mg/kg[1]
SalicylamideAnimalOral0.5 - 5 g/kg (estimated)[2]
N,N-Diethyl-2-hydroxybenzamideRatOral580 mg/kg

LD50: The dose required to be lethal to 50% of the tested population.

Table 2: Cytotoxicity Data
CompoundCell LineAssayEndpointValueCitation
Niclosamide DerivativesHL-60Not SpecifiedCytotoxic ActivityVaries with substitution[3]
Nitro-substituted SalicylanilidesHepG2Not SpecifiedHepatotoxicityIn the range of their MICs[4]

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. MIC: Minimum Inhibitory Concentration.

Table 3: Genotoxicity Data
CompoundTest SystemResultCitation
Saligenin Phosphates (Metabolites of o-tolyl phosphates)Salmonella typhimurium TA100Mutagenic[5]

No direct genotoxicity data was found for salicylamide or its simple N-substituted derivatives in the reviewed literature.

Experimental Protocols

Detailed methodologies for standard toxicological assays are provided below to aid in the design and interpretation of future studies on this compound and related compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding in 96-well plate compound_treatment Treatment with Test Compound cell_seeding->compound_treatment 24h mtt_addition Addition of MTT Reagent compound_treatment->mtt_addition 24-72h incubation Incubation (Formazan Formation) mtt_addition->incubation 2-4h solubilization Solubilization of Formazan Crystals incubation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive test indicates that the chemical is mutagenic and therefore may act as a carcinogen.

Ames_Test_Principle cluster_principle Principle of the Ames Test his_minus Histidine-dependent Salmonella typhimurium (His-) test_compound Test Compound (+/- S9 Metabolic Activation) his_minus->test_compound no_mutation No Growth on Histidine-deficient Medium test_compound->no_mutation Non-mutagenic mutation Reverse Mutation (His+) Growth on Histidine-deficient Medium test_compound->mutation Mutagenic

Logical Diagram of the Ames Test

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9) to simulate metabolic activation in mammals.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations on a histidine-deficient agar medium.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance. It is a stepwise procedure using a small number of animals.

OECD_423_Workflow cluster_protocol OECD 423 Acute Toxic Class Method start Start with a Dose Below Estimated LD50 animal1 Dose Animal 1 start->animal1 observe1 Observe for 48h animal1->observe1 outcome1 Outcome? observe1->outcome1 survived Survived outcome1->survived died Died outcome1->died increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose stop Stop or Continue with More Animals increase_dose->stop decrease_dose->stop

Decision-making Flow in OECD 423

Protocol:

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Dosing: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

  • Stepwise Procedure: If the animal survives, the next animal is dosed at a higher fixed dose. If the animal dies, the next animal is dosed at a lower fixed dose.

  • LD50 Estimation: The LD50 is estimated based on the outcomes at different dose levels.

Structure-Activity Relationship (SAR) Discussion

Based on the available data, some general SAR trends for salicylamide derivatives can be inferred:

  • N-Substitution: The nature of the substituent on the amide nitrogen plays a significant role in the biological activity and toxicity of salicylamides.

    • Simple alkyl substitutions, as in N-ethyl and N,N-diethyl derivatives, may influence the lipophilicity and metabolic stability of the compound, which in turn can affect its toxicity profile. The available LD50 for N,N-diethyl-2-hydroxybenzamide suggests it may be more acutely toxic than the parent salicylamide.

    • More complex substitutions, such as the anilide group in niclosamide, can lead to potent biological activities, but also introduce the potential for cytotoxicity.[3]

  • Ring Substitution: Substitution on the salicylic acid ring, such as the nitro group in some derivatives, has been shown to be beneficial for antimicrobial activity but can also be associated with hepatotoxicity.[4]

For This compound , the presence of the primary amino group in the ethylamino side chain is expected to increase its hydrophilicity compared to simple N-alkyl derivatives. This may influence its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its toxicity profile. The primary amine also introduces a potential site for metabolic reactions that could lead to the formation of reactive metabolites.

Conclusion and Future Directions

While a definitive toxicity profile for this compound cannot be established without direct experimental data, this comparative guide provides a valuable starting point for researchers. Based on the data for related compounds, it is reasonable to hypothesize that this compound may exhibit a moderate acute toxicity profile. However, its potential for cytotoxicity and genotoxicity remains to be determined.

It is strongly recommended that the following studies be conducted to establish a comprehensive toxicity profile for this compound:

  • In vitro cytotoxicity assays (e.g., MTT, LDH) in relevant cell lines.

  • In vitro genotoxicity assays (e.g., Ames test, chromosomal aberration test).

  • Acute oral toxicity studies (e.g., OECD 423) in a rodent model.

The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting these future toxicological investigations.

References

Cross-validation of "N-(2-aminoethyl)-2-hydroxybenzamide" activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Salicylamide, a non-prescription analgesic and antipyretic agent, and its derivatives have garnered substantial interest for their potential in treating a range of diseases, including cancer and viral infections.[1][2] These compounds exert their effects through the modulation of various cellular signaling pathways.

Comparative Activity of Salicylamide Derivatives

Research into salicylamide derivatives has revealed potent activity against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of several O-alkylamino-tethered salicylamide derivatives in human breast cancer cell lines.

Compound ReferenceCell LineIC50 (µM)Compound Description
21b MDA-MB-2313.22Salicylamide derivative with an (S)-tert-butoxymethyl substitution.[3]
MCF-71.62
24 MDA-MB-2315.34Salicylamide derivative with a methylene moiety.[3]
MCF-74.48
16b MDA-MB-2317.97Salicylamide derivative with an L-phenylalanine linker.[3]
MCF-76.58
9a (JMX0293) MDA-MB-2313.38 ± 0.37O-alkylamino-tethered salicylamide derivative.[3]
MCF-10A> 60Non-tumorigenic breast epithelial cell line.[3]

Experimental Protocols

The evaluation of the antiproliferative activity of salicylamide derivatives typically involves the following key experimental steps:

Cell Culture and Treatment

Human cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified period, typically 72 hours.

Cell Viability Assay (MTT Assay)

Following treatment, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

Western Blot Analysis

To investigate the molecular mechanism of action, Western blot analysis is often employed. Cancer cells are treated with the compound of interest for a specified time. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against specific proteins of interest (e.g., STAT3, phospho-STAT3, Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Salicylamide derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][3] A prominent mechanism of action for some anticancer salicylamide derivatives is the inhibition of the STAT3 signaling pathway.[3]

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression activates Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits Salicylamide_Derivative Salicylamide Derivative Salicylamide_Derivative->JAK inhibits Salicylamide_Derivative->STAT3 inhibits phosphorylation Salicylamide_Derivative->Apoptosis induces Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MDA-MB-231, MCF-7) Start->Cell_Culture Treatment Treatment with Salicylamide Derivatives Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Mechanism of Action Study (Western Blot) Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination End End IC50_Determination->End Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->End

References

Potential Antiviral Activity of N-(2-aminoethyl)-2-hydroxybenzamide: A Comparative Analysis with Known Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates a continuous search for new antiviral agents. While N-(2-aminoethyl)-2-hydroxybenzamide has been investigated for its antimicrobial and antiproliferative properties, its potential as an antiviral agent remains largely unexplored in publicly available literature. However, its structural relationship to salicylamide (2-hydroxybenzamide) provides a compelling rationale for investigating its antiviral efficacy. Salicylamide derivatives, such as niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3][4] This guide, therefore, offers a comparative analysis of the potential antiviral activity of this compound, based on the known activities of its parent compound class, against established antiviral drugs like Remdesivir and Favipiravir.

Comparative Analysis of Antiviral Activity

The following table summarizes the known antiviral activities of selected salicylamide derivatives and compares them with the established antiviral drugs Remdesivir and Favipiravir. It is important to note that the data for salicylamide derivatives is presented to infer the potential activity of this compound, for which direct antiviral data is not currently available.

Compound/DrugVirus Target(s)Mechanism of ActionEC50/IC50Reference
Salicylamide Derivatives (e.g., Niclosamide, Nitazoxanide) Broad-spectrum (e.g., Flavivirus, Influenza A, Coronavirus, Rotavirus, Norovirus, Hepatitis B/C)Varies; includes inhibition of viral replication, modulation of host signaling pathways (e.g., Wnt/β-catenin, STAT3, NF-κB, mTORC1), and interference with viral entry and assembly.[2][5]Varies by derivative and virus[1][2][3]
Remdesivir RNA viruses (e.g., SARS-CoV-2, Ebola)Prodrug that is metabolized to an adenosine nucleotide analog, causing premature termination of viral RNA transcription.[6]Varies by virus and cell line[6]
Favipiravir RNA viruses (e.g., Influenza, SARS-CoV-2)Prodrug that is metabolized to a purine nucleoside analog, inhibiting viral RNA-dependent RNA polymerase.[7]Varies by virus and cell line[7][8][9]

Experimental Protocols for Antiviral Activity Assessment

The evaluation of a compound's antiviral activity typically involves a series of in vitro assays to determine its efficacy and cytotoxicity. Standard protocols are crucial for generating reproducible and comparable data.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death.[10]

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control drug.

  • Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the target virus.

  • Treatment: Immediately after infection, add the different concentrations of the test compound and controls to the respective wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells.

  • Quantification: Assess cell viability using a colorimetric assay, such as the Neutral Red or MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising antiviral candidate.[10]

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.[11]

  • Cell Seeding and Infection: Similar to the CPE assay, infect confluent cell monolayers with the virus.

  • Overlay and Treatment: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates until distinct plaques (zones of cell death) are visible.

  • Staining: Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50).

Visualizing Antiviral Mechanisms and Workflows

The following diagrams illustrate general mechanisms of viral inhibition and a typical workflow for antiviral drug screening.

Antiviral_Mechanisms cluster_virus_lifecycle Viral Lifecycle cluster_drug_targets Antiviral Drug Targets Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry Replication_Inhibitors Replication Inhibitors (e.g., Remdesivir, Favipiravir) Replication_Inhibitors->Replication Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Assembly Release_Inhibitors Release Inhibitors Release_Inhibitors->Release

Caption: General mechanisms of antiviral drugs targeting different stages of the viral lifecycle.

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (e.g., CPE Reduction Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant antiviral activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (EC50 and CC50 determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Plaque Reduction, RT-qPCR) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for the screening and identification of novel antiviral compounds.

Conclusion

While direct experimental evidence for the antiviral activity of this compound is currently lacking, the well-documented broad-spectrum antiviral properties of other salicylamide derivatives provide a strong impetus for its investigation.[1][2][3][4] Further research employing standardized in vitro antiviral assays is warranted to elucidate the potential of this compound as a novel antiviral agent. A systematic screening against a panel of clinically relevant viruses, followed by mechanistic studies, will be crucial in determining its therapeutic potential and positioning it relative to existing antiviral drugs.

References

Comparative Analysis of N-(2-aminoethyl)-N-benzyloxyphenyl Benzamide Derivatives as Potent Inhibitors of Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented herein is crucial for understanding the key structural features required for potent inhibition of T. brucei and can serve as a valuable resource for the rational design of novel therapeutic agents against this neglected tropical disease.

Performance Comparison of Derivatives

A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts. Subsequent synthesis and evaluation of eighty-two analogues resulted in the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides.[1] The most potent compound identified in this series, compound 73 , exhibited an in vitro half-maximal effective concentration (EC50) of 0.001 µM.[1][2]

The following table summarizes the structure-activity relationship (SAR) data for a selection of these derivatives, highlighting the impact of substitutions on the benzamide and benzyloxyphenyl rings on their anti-trypanosomal activity.

Compound IDBenzamide Ring Substitution (R1)Benzyloxyphenyl Ring Substitution (R2)EC50 (µM) against T. brucei
Hit 4-ClH>10
1 4-Cl2-OBn0.2
2 4-Cl3-OBn0.05
3 4-Cl4-OBn0.1
4 2,4-diCl3-OBn0.01
5 3,4-diCl3-OBn0.02
6 4-CF33-OBn0.005
73 4-CF3 3-(4-F-BnO) 0.001

Experimental Protocols

Synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl Benzamide Derivatives

The general synthetic route for the preparation of the N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives involves a multi-step process:

  • Reductive Amination: The synthesis starts with the reductive amination of a substituted aniline with N-Boc-2-aminoacetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

  • Benzoylation: The resulting secondary amine is then benzoylated using a substituted benzoyl chloride in the presence of a base like triethylamine.

  • Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the ethylamine side chain using an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Benzoylation cluster_2 Step 3: Boc Deprotection Aniline Substituted Aniline Intermediate_1 N-Boc protected secondary amine Aniline->Intermediate_1 Boc_Amine N-Boc-2-aminoacetaldehyde Boc_Amine->Intermediate_1 Reducing_Agent Reducing Agent Reducing_Agent->Intermediate_1 Intermediate_2 N-Boc protected benzamide Intermediate_1->Intermediate_2 Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Intermediate_2 Base Base Base->Intermediate_2 Final_Product Final Benzamide Derivative Intermediate_2->Final_Product Acid Acid (TFA or HCl) Acid->Final_Product

General synthetic workflow for the derivatives.
In Vitro Trypanosoma brucei Inhibition Assay

The in vitro efficacy of the synthesized compounds against Trypanosoma brucei is typically determined using a cell-based assay that measures the inhibition of parasite growth.

  • Parasite Culture: Bloodstream form (BSF) of T. brucei is cultured in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Parasites are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL).

    • The serially diluted compounds are added to the wells.

    • The plates are incubated for 48 to 72 hours.

  • Growth Inhibition Measurement: After the incubation period, a viability reagent such as resazurin (AlamarBlue) is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • Data Analysis: The fluorescence intensity is measured using a plate reader. The EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]

Inhibition_Assay_Workflow start Start culture Culture T. brucei BSF start->culture seed_plate Seed Parasites in 96-well Plate culture->seed_plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds seed_plate->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_resazurin Incubate for 4-24h add_resazurin->incubate_resazurin measure_fluorescence Measure Fluorescence incubate_resazurin->measure_fluorescence calculate_ec50 Calculate EC50 Values measure_fluorescence->calculate_ec50 end End calculate_ec50->end

Workflow for the in vitro inhibition assay.

Structure-Activity Relationship (SAR) Analysis

The extensive SAR study of the N-(2-aminoethyl)-N-benzyloxyphenyl benzamide series revealed several key structural features that are critical for their anti-trypanosomal activity.

SAR_Analysis cluster_Benzamide Benzamide Ring (R1) cluster_Benzyloxyphenyl Benzyloxyphenyl Ring (R2) cluster_Ethylamine Ethylamine Linker Core_Scaffold N-(2-aminoethyl)-N-phenyl benzamide R1_Substituents Substituents at positions 2, 3, and 4 Core_Scaffold->R1_Substituents R2_Position Position of the benzyloxy group Core_Scaffold->R2_Position Linker_Importance The N-(2-aminoethyl) linker is crucial for activity. Core_Scaffold->Linker_Importance R1_Potency Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance potency. R1_Substituents->R1_Potency R2_Potency meta-position (3-OBn) is generally optimal for activity. R2_Position->R2_Potency R2_Substitution Substituents on the benzyl ring R2_Position->R2_Substitution R2_Sub_Potency Electron-withdrawing groups (e.g., F) on the benzyl ring can further increase potency. R2_Substitution->R2_Sub_Potency

Key structure-activity relationships.

References

Benchmarking "N-(2-aminoethyl)-2-hydroxybenzamide" against a library of known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for benchmarking the investigational compound N-(2-aminoethyl)-2-hydroxybenzamide against established inhibitor libraries. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the compound's biological activity, identifying its primary targets, and evaluating its potency and selectivity relative to known inhibitors. Due to the limited publicly available experimental data on this compound, this guide leverages in silico target prediction to inform the selection of appropriate comparator compounds and experimental assays.

Predicted Biological Targets of this compound

To initiate the benchmarking process, the chemical structure of this compound (SMILES: O=C(NCCN)c1ccccc1O) was submitted to the in silico target prediction tool, SwissTargetPrediction. This analysis predicts the most probable protein targets based on a combination of 2D and 3D similarity to known bioactive ligands. The results provide a prioritized list of potential targets, offering a rational basis for selecting relevant inhibitor libraries and assays.

The top predicted target classes for this compound include enzymes, particularly kinases, G-protein coupled receptors (GPCRs), and ion channels. The following table summarizes the top 15 predicted targets with the highest probability.

Target ClassSpecific TargetUniProt IDProbability
EnzymeCarbonic anhydrase IIP009180.254
EnzymeProstaglandin G/H synthase 2 (COX-2)P353540.187
GPCRDopamine D2 receptorP144160.153
EnzymeTyrosine-protein kinase ABL1P005190.141
GPCRSerotonin 5-HT2A receptorP282230.138
Ion ChannelVoltage-gated L-type calcium channel alpha-1C subunitQ139360.125
EnzymeHistone deacetylase 1 (HDAC1)Q135470.119
GPCRAdrenergic receptor alpha-1AP353480.112
EnzymePhosphodiesterase 5A (PDE5A)O760740.107
Ion ChannelSodium channel protein type V alpha subunit (Nav1.5)Q145240.101
EnzymeMatrix metalloproteinase-2 (MMP-2)P082530.098
GPCRMuscarinic acetylcholine receptor M1P112290.095
Enzymec-Jun N-terminal kinase 1 (JNK1)P459830.091
Ion ChannelPotassium voltage-gated channel subfamily H member 2 (hERG)Q128090.088
EnzymeAldose reductaseP151210.085
Note: Probabilities are generated by the SwissTargetPrediction server and indicate the likelihood of interaction. These predictions require experimental validation.

Recommended Inhibitor Libraries for Benchmarking

Based on the predicted target classes, the following commercially available inhibitor libraries are recommended for comparative studies. These libraries contain well-characterized compounds with known potencies and selectivities, providing a robust baseline for evaluating this compound.

Library NameSupplierDescription
Kinase Inhibitor Library SelleckchemA collection of inhibitors targeting a wide range of kinases, including those predicted for this compound such as ABL1 and JNK1.
GPCR Ligand Library Tocris BioscienceContains a diverse set of agonists and antagonists for various GPCRs, including dopamine, serotonin, adrenergic, and muscarinic receptors.
Ion Channel Ligand Library Enzo Life SciencesA curated collection of modulators for various ion channels, including calcium, sodium, and potassium channels.
Enzyme Inhibitor Library MedChemExpressA broad collection of inhibitors for various enzyme classes, including carbonic anhydrases, cyclooxygenases, and histone deacetylases.

Experimental Protocols for Target Validation and Benchmarking

To experimentally validate the predicted targets and benchmark the potency and selectivity of this compound, a series of well-established biochemical and cellular assays are recommended. The following sections provide detailed methodologies for key experiments.

Kinase Inhibition Assay (Example: ABL1)

Objective: To determine the in vitro inhibitory activity of this compound against a representative predicted kinase target, ABL1.

Methodology:

  • Reagents and Materials:

    • Recombinant human ABL1 kinase (e.g., from SignalChem).

    • Peptide substrate (e.g., EAIYAAPFAKKK-NH2).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • This compound and control inhibitors (e.g., Imatinib) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound and control inhibitors in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of ABL1 kinase solution (at 2x final concentration) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at 2x final concentration).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

GPCR Functional Assay (Example: Dopamine D2 Receptor)

Objective: To assess the functional activity of this compound at the dopamine D2 receptor, a predicted GPCR target.

Methodology:

  • Reagents and Materials:

    • HEK293 cells stably expressing the human dopamine D2 receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound and control ligands (e.g., Quinpirole as an agonist, Haloperidol as an antagonist) dissolved in DMSO.

    • cAMP Hunter™ eXpress Gi Assay kit (DiscoverX) or equivalent.

    • 384-well white plates.

    • Plate reader capable of chemiluminescence detection.

  • Procedure (Antagonist Mode):

    • Seed the D2-expressing HEK293 cells into 384-well plates and incubate overnight.

    • Prepare a serial dilution of this compound and the control antagonist in assay buffer.

    • Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.

    • Add a fixed concentration of the agonist Quinpirole (at its EC80 concentration) to all wells except the vehicle control.

    • Incubate for 60 minutes at 37°C.

    • Measure the intracellular cAMP levels using the cAMP Hunter™ eXpress Gi Assay kit according to the manufacturer's protocol.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting to a sigmoidal dose-response curve.

Ion Channel Electrophysiology Assay (Example: hERG Potassium Channel)

Objective: To evaluate the effect of this compound on the function of the hERG potassium channel, a critical off-target liability.

Methodology:

  • Reagents and Materials:

    • HEK293 cells stably expressing the hERG channel.

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

    • This compound and control blocker (e.g., Dofetilide) dissolved in DMSO.

    • Automated patch-clamp system (e.g., QPatch or Patchliner).

  • Procedure:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells, internal solution, external solution, and compound dilutions onto the automated patch-clamp platform.

    • Establish whole-cell patch-clamp recordings.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

    • Record baseline currents in the external solution.

    • Perfuse the cells with increasing concentrations of this compound and the control blocker.

    • Record the hERG currents at each concentration after steady-state block is achieved.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline current.

    • Construct a concentration-response curve and determine the IC50 value.

Visualizing Workflows and Pathways

To facilitate a clear understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Compound This compound & Control Inhibitors Incubation Incubation of Target & Compound Compound->Incubation Target Predicted Target (e.g., Kinase, GPCR, Ion Channel) Target->Incubation Assay_Reagents Assay Specific Reagents Reaction Initiation of Biochemical/Cellular Reaction Assay_Reagents->Reaction Incubation->Reaction Detection Signal Detection (Luminescence, Fluorescence, etc.) Reaction->Detection Data_Processing Raw Data Processing Detection->Data_Processing Dose_Response Dose-Response Curve Generation Data_Processing->Dose_Response IC50 IC50 Determination Dose_Response->IC50

General experimental workflow for inhibitor screening.

signaling_pathway Ligand Dopamine Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Inhibitor This compound (Antagonist) Inhibitor->Receptor

Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This guide provides a foundational strategy for the comprehensive benchmarking of this compound. By employing in silico prediction to inform target selection, researchers can efficiently design experimental plans to validate these predictions and quantitatively assess the compound's inhibitory profile against well-established inhibitors. The detailed protocols and visual workflows presented herein are intended to serve as a practical resource for scientists engaged in the discovery and development of novel therapeutic agents. It is imperative that the in silico predictions are followed up with rigorous experimental validation to accurately characterize the pharmacological properties of this compound.

Comparative Analysis of Experimental Results for N-Substituted 2-Hydroxybenzamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for "N-(2-aminoethyl)-2-hydroxybenzamide." This guide therefore provides a comparative analysis of closely related N-substituted 2-hydroxybenzamide (salicylamide) derivatives to offer insights into the reproducibility and potential biological activities of this class of compounds. The presented data has been aggregated from multiple independent research publications.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of various salicylamide derivatives based on available experimental data.

Synthesis and Characterization

The synthesis of N-substituted 2-hydroxybenzamides typically involves the coupling of a salicylic acid derivative with a primary or secondary amine. While specific protocols vary, a general synthetic approach is the reaction of an activated salicylic acid, such as a salicylate ester or an acid chloride, with the desired amine.

Experimental Protocol: General Synthesis of N-Substituted Salicylamides

A common method for synthesizing N-substituted salicylamides involves the reaction of phenyl salicylate with a corresponding amine.

  • Reaction Setup: Phenyl salicylate and the desired amine (e.g., a substituted aniline or an aliphatic amine) are combined, often in a solvent like pyridine or in a neat mixture.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the crude product is purified. This may involve removal of the solvent, followed by crystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography to yield the pure N-substituted salicylamide.[1][2]

Characterization of the synthesized compounds is generally performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity.[3][4]

Experimental Workflow: Synthesis of Salicylamide Derivatives

G cluster_synthesis Synthesis cluster_purification Purification & Characterization SalicylicAcid Salicylic Acid Derivative (e.g., Phenyl Salicylate) Reaction Coupling Reaction (e.g., Reflux in Pyridine) SalicylicAcid->Reaction Amine Primary/Secondary Amine Amine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Crystallization or Chromatography) CrudeProduct->Purification PureProduct Pure N-Substituted 2-Hydroxybenzamide Purification->PureProduct Characterization Characterization (NMR, IR, MS) PureProduct->Characterization FinalCompound Confirmed Structure Characterization->FinalCompound

Caption: General workflow for the synthesis and characterization of N-substituted 2-hydroxybenzamides.

Comparative Biological Activity

N-substituted 2-hydroxybenzamides have been investigated for a range of biological activities, with antimicrobial and anti-inflammatory properties being the most predominantly studied. The following sections and tables summarize the available quantitative data for different derivatives.

Antimicrobial Activity

Many salicylamide derivatives have been screened for their in vitro activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the most commonly reported metric for antimicrobial potency.

Table 1: Comparative Antibacterial Activity of Salicylamide Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusGram-Negative BacteriaReference
N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide0.39 - 3.130.39 - 3.13[5]
N-(2-chlorophenyl)-2-hydroxybenzamide derivatives125 - 1000No Inhibition[3]
N-(2-bromo-phenyl)-2-hydroxybenzamide derivatives2500 - 5000Not specified[6]

Table 2: Comparative Antifungal Activity of Salicylamide Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus fumigatusReference
Niclosamide (a salicylanilide)>50 µM (growth)Not specified[7]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives300 - 5000Not specified[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method.[9][10][11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pancreatic β-Cell Protection

Analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide, which share a benzamide core, have been evaluated for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death.

Table 3: Pancreatic β-Cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

CompoundMaximal Activity (% Rescue)EC₅₀ (µM)Reference
WO5m (3-hydroxy substitution)100%0.1 ± 0.01Not found in search results
5j (unsubstituted)35%43 ± 11Not found in search results
5k (4-ethyl substitution)42%45 ± 8Not found in search results
5l (4-fluoro substitution)12%41 ± 6Not found in search results
Experimental Protocol: β-Cell Viability Assay
  • Cell Culture: Pancreatic β-cells (e.g., INS-1 cells) are cultured in a suitable medium.

  • Induction of ER Stress: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin) in the presence or absence of the test compounds for 24 hours.

  • Viability Measurement: Cell viability is assessed using a standard assay, such as measuring intracellular ATP levels (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of rescue from cell death is calculated relative to controls (untreated and tunicamycin-treated cells). The EC₅₀ value (the concentration that achieves half-maximal activity) is determined from a dose-response curve.

Signaling Pathway Analysis

The protective effects of some benzamide derivatives on pancreatic β-cells are linked to the modulation of the Endoplasmic Reticulum (ER) Stress signaling pathway, also known as the Unfolded Protein Response (UPR).[12][13][14]

ER Stress/Unfolded Protein Response (UPR) Pathway

Under ER stress, three main signaling pathways are activated: IRE1, PERK, and ATF6. These pathways aim to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[15][16]

G cluster_UPR Unfolded Protein Response (UPR) cluster_response Cellular Response ER_Stress ER Stress (Unfolded Proteins) IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1 XBP1s IRE1->XBP1 splices XBP1 mRNA Apoptosis Apoptosis (CHOP, JNK activation) IRE1->Apoptosis ATF4 ATF4 PERK->ATF4 phosphorylates eIF2α ATF6n ATF6 (cleaved) ATF6->ATF6n translocates & cleaved Adaptation Adaptive Response (Chaperone Upregulation, ERAD) XBP1->Adaptation ATF4->Adaptation ATF4->Apoptosis ATF6n->Adaptation Benzamides Protective Benzamide Analogs Benzamides->Apoptosis Inhibit

Caption: Simplified diagram of the ER Stress (UPR) signaling pathway in pancreatic β-cells.

References

Safety Operating Guide

Proper Disposal of N-(2-aminoethyl)-2-hydroxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of N-(2-aminoethyl)-2-hydroxybenzamide, ensuring compliance with safety regulations and promoting a safe laboratory environment.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.[2] Therefore, it is imperative that this compound be disposed of as hazardous waste through an approved waste disposal facility.[2][3]

Hazard Identification and Safety Data

A summary of the key hazard information for this compound is provided in the table below. This information is compiled from various safety data sheets and should be consulted before handling or disposing of the chemical.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2)H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defectsP201: Obtain special instructions before use.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other incompatible wastes.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected as solid hazardous waste.

    • Place these materials in a designated, lined container for chemically contaminated solid waste.

  • Empty Containers:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent should be collected as hazardous liquid waste.

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

    • After thorough rinsing and air-drying under a fume hood, the defaced container may be disposed of in the regular trash, if permitted by your institution's policies.[4]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the safety data sheet (SDS) for this compound.

  • Never dispose of this compound down the drain or in the regular trash.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid contaminated_materials Contaminated Labware (gloves, wipes, etc.) waste_type->contaminated_materials Contaminated empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in Labeled Contaminated Sharps/Solids Container contaminated_materials->collect_contaminated rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store Sealed Waste Container in Designated Area collect_solid->store_waste collect_contaminated->store_waste collect_rinseate Collect First Rinseate as Hazardous Liquid Waste rinse_container->collect_rinseate dispose_container Deface Label and Dispose of Clean Container per Institutional Policy rinse_container->dispose_container collect_rinseate->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and the chemical's safety data sheet before handling and disposal.

References

Personal protective equipment for handling N-(2-aminoethyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(2-aminoethyl)-2-hydroxybenzamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the hazard profiles of structurally similar compounds, such as Salicylamide and N-Ethyl-2-hydroxybenzamide, in the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should use this information as a baseline for safe laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to present hazards similar to its structural analogs, which are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Therefore, a cautious approach to handling is essential, mandating the use of appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[2]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect against eye irritation from dust particles or splashes.[2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts may be necessary.To avoid inhalation and potential respiratory irritation.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated weighing balance is located in an area with adequate ventilation, preferably within a chemical fume hood.

  • Have an eyewash station and safety shower readily accessible.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting:

  • Don all required PPE before opening the container.

  • Handle the solid compound carefully to minimize the generation of dust.

  • Use a spatula for transferring the powder.

  • Close the container tightly immediately after use.

3. Dissolution and Reaction Setup:

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Perform all operations involving the open compound within a fume hood.

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and then with soap and water.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound: Dispose of the chemical waste in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE handling 2. Handling - Weigh compound in fume hood - Minimize dust generation - Keep container sealed when not in use prep->handling procedure 3. Experimental Procedure - Perform all manipulations in fume hood - Handle with care to avoid spills handling->procedure cleanup 4. Decontamination & Cleanup - Clean work surfaces - Decontaminate equipment procedure->cleanup disposal 5. Waste Disposal - Segregate waste streams - Dispose of in labeled hazardous waste containers - Rinse empty containers cleanup->disposal post_handling 6. Post-Handling - Doff PPE correctly - Wash hands thoroughly disposal->post_handling

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.